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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

Abstract This technical guide provides a comprehensive overview of the key physicochemical properties of the novel secondary amine, 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine. While experimental data for this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of the novel secondary amine, 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for determining its critical parameters. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals who require a thorough understanding of how to characterize such compounds. The properties covered include the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), aqueous solubility, melting point, and boiling point. Each section delves into the theoretical underpinnings of the property, its significance in drug discovery and development, and a step-by-step methodology for its empirical determination.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For a novel compound such as 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, a thorough understanding of its physicochemical nature is paramount for its progression through the drug development pipeline. This guide serves as a practical manual for elucidating these critical parameters.

Molecular Identity and Structural Features

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior.

  • IUPAC Name: 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

  • Molecular Formula: C₁₃H₂₇N

  • Molecular Weight: 197.37 g/mol [1]

  • Chemical Structure:

    (Note: The exact stereochemistry is not specified in the name and would need to be determined for a specific isomer.)

The structure reveals a secondary amine attached to a substituted cyclohexane ring and a substituted pentyl chain. The presence of the basic nitrogen atom and the overall aliphatic, non-polar character of the molecule are expected to be the primary drivers of its physicochemical properties.

Acid Dissociation Constant (pKa): The Ionization State

The pKa is a measure of the acidity of a compound. For an amine, it specifically refers to the pKa of its conjugate acid (R₃NH⁺). This parameter is crucial as it determines the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding.

Theoretical Considerations and Importance in Drug Development

The pKa of an amine dictates its charge state in different physiological environments. For instance, in the acidic environment of the stomach (pH 1-3), an amine with a pKa in the typical range for aliphatic amines (9-11) will be predominantly protonated and thus positively charged.[2] This charge generally increases aqueous solubility but can hinder passive diffusion across lipid membranes. Conversely, in the more neutral environment of the intestines (pH 6-7.4), a larger fraction of the amine will be in its neutral, uncharged form, which is more favorable for membrane permeation.

Estimated pKa

Based on structurally similar secondary amines, the pKa of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is estimated to be in the range of 10.0 - 11.5 . This estimation is based on the typical pKa values of secondary aliphatic amines.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a co-solvent system (e.g., water-methanol) if solubility is low.[2] A known concentration, typically around 0.05 M, is prepared.[4]

  • Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. This is the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation is used to fit the data and determine the precise pKa.[2]

Octanol-Water Partition Coefficient (logP): A Measure of Lipophilicity

The logP is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a molecule's lipophilicity or hydrophobicity.

Theoretical Considerations and Importance in Drug Development

LogP is a critical parameter in predicting a drug's ADME properties.[5]

  • Absorption: A moderate logP value (typically between 1 and 3) is often associated with good oral absorption, as the drug needs to be soluble enough in the aqueous gut environment to dissolve, yet lipophilic enough to cross the lipid-rich cell membranes of the intestinal wall.

  • Distribution: Highly lipophilic compounds (high logP) tend to distribute into fatty tissues and may cross the blood-brain barrier.

  • Metabolism and Excretion: Very high logP values can lead to increased metabolic clearance and may be associated with toxicity. According to Lipinski's Rule of 5, a logP of less than 5 is generally considered favorable for oral drug candidates.[5]

Estimated logP

Given the aliphatic nature and the number of carbon atoms in 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, its logP is estimated to be in the range of 3.5 - 5.0 . This suggests a relatively high degree of lipophilicity.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for determining logP.[5]

Methodology:

  • Phase Preparation: Prepare a solution of the compound in either water or octanol. The two phases (water and octanol) should be pre-saturated with each other by mixing and allowing them to separate for 24 hours.[6]

  • Partitioning: Add a known volume of the compound solution to a flask containing a known volume of the other phase.

  • Equilibration: Vigorously shake the flask for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanolic layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[6]

  • Calculation: The logP is calculated as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[5]

Aqueous Solubility: The Ability to Dissolve

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a fundamental property that significantly impacts drug absorption and formulation.

Theoretical Considerations and Importance in Drug Development

Poor aqueous solubility is a major hurdle in drug development.[7][8] A drug must be in solution to be absorbed from the gastrointestinal tract. Low solubility can lead to poor bioavailability, necessitating higher doses or complex formulations. Solubility is often pH-dependent, especially for ionizable compounds like amines.[7] The solubility of an amine is generally higher at pH values below its pKa, where it exists predominantly in its more soluble, protonated form.

Estimated Solubility

Given the high estimated logP, the intrinsic aqueous solubility of the neutral form of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is expected to be low to very low . However, its solubility will increase significantly in acidic aqueous solutions due to salt formation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium of interest (e.g., deionized water, or buffers at various pH values).[9]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[9]

  • Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.

  • Data Reporting: Report the solubility in units such as mg/mL or µM.

Melting Point and Boiling Point: Indicators of Purity and Physical State

The melting point is the temperature at which a solid becomes a liquid, and the boiling point is the temperature at which a liquid becomes a gas at a given pressure. These are fundamental physical properties used for identification and purity assessment.

Theoretical Considerations and Importance

A pure, crystalline solid typically has a sharp melting point range (0.5-1.0°C), while impurities will depress and broaden this range.[10][11] The boiling point is an indicator of the volatility of a compound. These properties are important for material handling, formulation development, and quality control.

Estimated Values
  • Melting Point: For a compound of this molecular weight and structure, if it is a solid at room temperature, the melting point is likely to be in the range of 30 - 80 °C .

  • Boiling Point: As a liquid, its boiling point at atmospheric pressure is estimated to be in the range of 230 - 270 °C .

Experimental Protocols

Melting Point Determination (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the solid compound and pack it into a capillary tube to a height of 1-2 mm.[12]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, which typically consists of a heated block and a thermometer or temperature probe.[10]

  • Heating: Heat the block rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.[10][12]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Simple Distillation):

  • Apparatus Setup: Place a small amount of the liquid sample in a round-bottom flask and set up a simple distillation apparatus.[12]

  • Heating: Gently heat the flask.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient atmospheric pressure.[12]

Summary of Physicochemical Properties

The following table summarizes the estimated and determinable physicochemical properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine.

PropertyEstimated Value/RangeImportance in Drug Development
Molecular Formula C₁₃H₂₇NFundamental identity
Molecular Weight 197.37 g/mol Influences diffusion and transport
pKa 10.0 - 11.5Governs ionization, solubility, and permeability
logP 3.5 - 5.0Indicates lipophilicity, affects ADME
Aqueous Solubility Low (as free base)Critical for absorption and bioavailability
Melting Point 30 - 80 °C (if solid)Purity assessment, physical state
Boiling Point 230 - 270 °CVolatility, purification

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep Dissolve compound in deionized water titrate Titrate with standardized HCl prep->titrate Calibrated pH electrode record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot pka Determine pKa at half-equivalence point plot->pka Inflection point

Caption: Workflow for pKa determination by potentiometric titration.

logP_Determination cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep Pre-saturate octanol and water phases dissolve Dissolve compound in one phase prep->dissolve shake Shake with other phase to equilibrate dissolve->shake separate Separate phases (centrifugation) shake->separate analyze Analyze concentration in each phase (HPLC) separate->analyze calculate Calculate logP analyze->calculate log([Octanol]/[Water])

Caption: Workflow for logP determination by the shake-flask method.

Solubility_Determination cluster_prep Equilibration cluster_separation Sample Separation cluster_analysis Analysis add_excess Add excess solid to aqueous buffer agitate Agitate at constant temp (24-72h) add_excess->agitate separate Filter or centrifuge to remove solid agitate->separate Presence of solid confirmed analyze Analyze concentration of dissolved compound (HPLC) separate->analyze solubility Report as mg/mL or µM analyze->solubility

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine are predictive of a lipophilic, basic compound with low intrinsic aqueous solubility. A comprehensive experimental evaluation of its pKa, logP, and solubility profile across a range of pH values is essential for any drug development program involving this molecule. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

  • Pharma.Tips. (2025, March 26).
  • University of Calgary.
  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46.
  • Vistoli, G., Pedretti, A., & Testa, B. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Longdom Publishing. (2024, March 22).
  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Learning Space. Determination of Melting points and Boiling points.
  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Shcherbakov, D., et al. (2020). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 5(47), 30587–30595.
  • University of Babylon.
  • DTIC.
  • YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.
  • Inventiva Pharma.
  • Al-Anezi, K., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4208.
  • ACD/Labs. LogP—Making Sense of the Value.
  • University of Technology.
  • Lund University.
  • DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
  • BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Advanced ChemBlocks. 2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine 97% | CAS: 1218063-08-1.

Sources

Exploratory

2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine NMR spectral analysis

An In-Depth Technical Guide to the Structural Elucidation of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine via NMR Spectroscopy Executive Summary The structural elucidation of complex, sterically hindered secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine via NMR Spectroscopy

Executive Summary

The structural elucidation of complex, sterically hindered secondary aliphatic amines requires a highly systematic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine presents a distinct analytical challenge due to its severe spectral overlap in the aliphatic region and its high degree of stereochemical complexity. This whitepaper outlines a self-validating, multiparametric NMR workflow designed for researchers and drug development professionals. It details the causality behind solvent selection, 2D multiplexing, and chiral derivatization required to unambiguously assign the planar structure, relative stereochemistry, and absolute configuration of this molecule.

Structural Deconstruction & Stereochemical Dynamics

Before initiating spectral acquisition, the molecule must be deconstructed into its spin systems and stereochemical nodes:

  • Cyclohexane Domain: Contains two stereocenters at C1 (attached to the amine) and C2 (attached to a methyl group).

  • Aliphatic Chain Domain (3-methylpentan-2-yl): Contains two stereocenters at C2' (attached to the amine) and C3' (attached to a methyl group).

With a total of 4 stereocenters, the compound exists as 24=16 possible stereoisomers (8 diastereomeric pairs). Causality in NMR: Because diastereomers possess fundamentally different spatial arrangements, their nuclei experience different magnetic shielding environments. This results in distinct chemical shifts and coupling constants ( 3JHH​ ) for each diastereomer. Furthermore, the cyclohexane ring will undergo rapid chair flips at room temperature, though it will strongly favor the conformation that places the bulky 3-methylpentan-2-yl amine moiety in the equatorial position to minimize 1,3-diaxial steric strain.

Sample Preparation & Acquisition Protocols

A robust sample preparation protocol is the first self-validating step in the analytical workflow. The presence of the quadrupolar 14 N nucleus and the dynamic chemical exchange of the N-H proton can severely broaden adjacent aliphatic signals.

Step-by-Step Acquisition Protocol:

  • Solvent Selection: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v TMS as an internal reference.

  • Baseline Profiling: Acquire standard high-resolution 1D 1 H (600 MHz or higher) and 13 C (150 MHz) spectra.

  • Deuterium Exchange (Self-Validation): Add 1–2 drops of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

    • Causality: We utilize D 2​ O exchange because the N-H proton signal is typically broad and unpredictable (often appearing anywhere between 1.0–3.0 ppm). Its disappearance confirms the identity of the amine proton and removes spectral interference from the underlying aliphatic multiplets[1].

  • Nitrogen Profiling: Do not run a 1D 15 N NMR. Instead, acquire a 2D 1 H- 15 N HMBC.

    • Causality: 15 N has a highly negative gyromagnetic ratio and a natural abundance of only 0.37%. Heteronuclear correlation leverages the high sensitivity of the proton to detect the nitrogen chemical shift indirectly. Secondary aliphatic amines typically resonate between 0–90 ppm relative to liquid NH 3​ [2].

2D NMR Multiplexing: Bridging the Heteroatom

Because the 1D 1 H spectrum will present a dense "forest" of overlapping multiplets between 0.8 ppm and 3.0 ppm, 2D NMR is mandatory to trace the connectivity.

  • COSY & TOCSY (Spin System Mapping): Because the molecule consists of two distinct carbon networks separated by a nitrogen atom, TOCSY will reveal two completely isolated spin systems: the cyclohexyl ring and the 3-methylpentan-2-yl chain.

  • HSQC (Carbon-Proton Correlation): This experiment correlates all protons to their directly attached carbons. The carbons directly adjacent to the electronegative nitrogen (C1 and C2') will be the most deshielded aliphatic signals, appearing between 50–60 ppm[1].

  • HMBC (Heteroatom Bridging): This is the most critical experiment for planar validation. Because COSY cannot trace scalar couplings across the nitrogen atom (especially after D 2​ O exchange), HMBC is required. The 3-bond correlations ( 3JCH​ ) from the C1 proton to the C2' carbon, and from the C2' proton to the C1 carbon, definitively link the two halves of the molecule.

  • NOESY (Relative Stereochemistry): NOESY provides spatial proximity data (< 5 Å). Strong NOE cross-peaks between 1,3-diaxial protons on the cyclohexane ring confirm the chair conformation and establish the relative cis/trans relationship of the C1-amine and C2-methyl groups.

NMR_Workflow A 1D 1H & 13C NMR Baseline Profiling B COSY & TOCSY Spin System Mapping A->B Identify Multiplets C HSQC 1-Bond C-H Correlation B->C Assign Carbons D HMBC 3-Bond Heteroatom Bridging C->D Link Fragments E NOESY / ROESY Relative Stereochemistry D->E Spatial Proximity F Mosher's Method (MTPA) Absolute Configuration E->F Final Validation

Workflow for the structural and stereochemical elucidation of complex aliphatic amines.

Absolute Configuration via Mosher's Method

Standard NOESY experiments only yield relative stereochemistry. To determine the absolute configuration of the chiral centers adjacent to the nitrogen (C1 and C2'), we employ Mosher's method using MTPA (methoxy(trifluoromethyl)phenylacetyl) chloride[3].

Causality: By covalently attaching a chiral auxiliary (MTPA) to the secondary amine, we create diastereomeric amides. The anisotropic shielding cone of the MTPA phenyl ring differentially shields the protons on the amine. By calculating the difference in chemical shifts ( ΔδSR ) between the two amides, the absolute configuration can be deduced[4].

Step-by-Step Derivatization Protocol:

  • Aliquot 5 mg of the purified amine into two dry vials (Vial A and Vial B) under an inert argon atmosphere.

  • Dissolve the analyte in 0.5 mL of anhydrous CH 2​ Cl 2​ and add 2.0 equivalents of anhydrous pyridine to act as an acid scavenger.

  • To Vial A, add 1.5 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA amide).

  • To Vial B, add 1.5 equivalents of (S)-MTPA-Cl (which yields the (R)-MTPA amide).

  • Stir at room temperature for 4–6 hours, monitoring completion via TLC.

  • Quench with saturated aqueous NaHCO 3​ , extract the organic layer, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • Acquire high-resolution 1 H NMR spectra for both purified amides.

  • Calculate ΔδSR=δS​−δR​ for all assignable protons. Note: Due to hindered rotation around the newly formed amide C-N bond, cyclic secondary amines often exhibit two rotamers; calculations must be performed on the predominant rotamer[5].

Mosher_Logic S1 Secondary Amine (Unknown Config) S2A Derivatize with (R)-MTPA-Cl S1->S2A S2B Derivatize with (S)-MTPA-Cl S1->S2B S3A (S)-MTPA Amide 1H NMR S2A->S3A S3B (R)-MTPA Amide 1H NMR S2B->S3B S4 Calculate Δδ(S-R) for all protons S3A->S4 S3B->S4 S5 Assign Absolute Configuration S4->S5

Logical progression of Mosher's Method for assigning absolute configuration in secondary amines.

Representative Chemical Shift Data

The table below provides simulated, representative chemical shift data for one specific diastereomer of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine to illustrate the expected spectroscopic profile.

PositionDomainCarbon Type 13 C δ (ppm) 1 H δ (ppm)Multiplicity & Expected Coupling
C1 CyclohexylCH54.22.65m (deshielded by N)
C2 CyclohexylCH36.51.55m
C3 CyclohexylCH 2​ 30.11.20, 1.60m, m (axial/equatorial)
C4 CyclohexylCH 2​ 25.41.15, 1.70m, m (axial/equatorial)
C5 CyclohexylCH 2​ 26.81.25, 1.80m, m (axial/equatorial)
C6 CyclohexylCH 2​ 32.31.30, 1.75m, m (axial/equatorial)
C2-CH 3​ CyclohexylCH 3​ 18.50.92d, J = 6.8 Hz
C1' AliphaticCH 3​ 16.21.05d, J = 6.5 Hz
C2' AliphaticCH52.82.85m (deshielded by N)
C3' AliphaticCH38.41.45m
C3'-CH 3​ AliphaticCH 3​ 14.70.88d, J = 6.8 Hz
C4' AliphaticCH 2​ 27.51.10, 1.35m, m
C5' AliphaticCH 3​ 11.60.85t, J = 7.4 Hz
N-H HeteroatomNH-1.85br s (exchanges with D 2​ O)

References

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines". LibreTexts.[Link]

  • Hoye, T. R., & Renner, M. K. "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration". The Journal of Organic Chemistry - ACS Publications.[Link]

  • Kang, C. Q., et al. "Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine". PubMed.[Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Springer Nature Experiments.[Link]

  • Steffen's Chemistry Pages. "15N chemical shifts". Science and Fun.[Link]

  • The Hebrew University of Jerusalem. "Nitrogen NMR". huji.ac.il.[Link]

Sources

Foundational

Mass Spectrometric Elucidation of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine: A Technical Whitepaper

Executive Summary The unequivocal characterization of complex aliphatic secondary amines requires a rigorous, multi-modal mass spectrometric approach. 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unequivocal characterization of complex aliphatic secondary amines requires a rigorous, multi-modal mass spectrometric approach. 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine (Chemical Formula: C₁₃H₂₇N, Exact Mass: 197.2143 Da) is a sterically hindered secondary cycloaliphatic amine. Featuring four distinct chiral centers (yielding up to 16 possible stereoisomers), its chromatographic profile is inherently complex due to diastereomeric resolution. Consequently, the analytical burden of structural confirmation falls heavily on advanced mass spectrometry. This whitepaper details the ionization dynamics, fragmentation causality, and self-validating analytical protocols required for the robust identification of this compound.

Ionization Dynamics and Mechanistic Pathways

To achieve high-confidence structural elucidation, analysts must understand the fundamental physical chemistry driving ion formation and dissociation in both vacuum and atmospheric pressure environments.

Electron Ionization (EI-MS) and Radical-Site Initiation

In standard 70 eV Electron Ionization (EI), the initial ionization event preferentially ejects an electron from the nitrogen lone pair, generating a localized radical cation ([M]•⁺). According to the Nitrogen Rule, because the molecule contains a single nitrogen atom, this molecular ion exhibits an odd nominal mass at m/z 197[1].

The dominant fragmentation pathway for aliphatic secondary amines under EI conditions is α-cleavage (radical-site initiation)[2]. The homolytic cleavage of the C–C bond adjacent to the nitrogen atom expels an alkyl radical, leaving behind a highly resonance-stabilized iminium cation[3].

The causality of fragment abundance is governed by Stevenson’s Rule , which dictates that the loss of the largest alkyl radical is both kinetically and thermodynamically favored.

  • Base Peak Formation: The largest group attached to the α-carbons is the sec-butyl radical (•CH(CH₃)CH₂CH₃, 57 Da) located on the pentyl chain. Its expulsion generates the base peak at m/z 140.

  • Secondary Cleavages: The loss of a methyl radical (•CH₃, 15 Da) from either the cyclohexyl ring or the pentyl chain yields a secondary iminium ion at m/z 182. Subsequent fragmentation often involves complex hydride-shift rearrangements typical of secondary amines[4].

Electrospray Ionization (ESI-MS/MS) and Inductive Cleavage

In positive-ion Electrospray Ionization (ESI+), the secondary amine is readily protonated to yield an even-electron precursor ion, [M+H]⁺, at m/z 198.2216.

During Collision-Induced Dissociation (CID), even-electron ions fragment via fundamentally different mechanisms than EI radical cations. The protonated amine undergoes charge-mediated inductive cleavage (i-cleavage) . This pathway is characterized by the neutral loss of alkenes (olefins) via a Maccoll-type elimination, where the charge is retained on the smaller amine fragment:

  • Pathway A: Loss of 3-methylpentene (84 Da) yields the [2-methylcyclohexylamine + H]⁺ ion at m/z 114.

  • Pathway B: Loss of 1-methylcyclohexene (96 Da) yields the [3-methylpentan-2-amine + H]⁺ ion at m/z 102.

Fragmentation M_EI Molecular Ion [M]•⁺ m/z 197 (EI) Frag_140 Iminium Cation m/z 140 (Base Peak) M_EI->Frag_140 α-cleavage - •CH(CH3)CH2CH3 (57 Da) Frag_182 Iminium Cation m/z 182 M_EI->Frag_182 α-cleavage - •CH3 (15 Da) M_ESI Protonated Ion [M+H]⁺ m/z 198.222 (ESI) Frag_114 [2-Methylcyclohexylamine+H]⁺ m/z 114 M_ESI->Frag_114 CID - 3-methylpentene (84 Da) Frag_102 [3-Methylpentan-2-amine+H]⁺ m/z 102 M_ESI->Frag_102 CID - 1-methylcyclohexene (96 Da)

Fig 1: Primary EI and ESI fragmentation pathways of the target secondary amine.

Quantitative Fragmentation Data

The following table summarizes the deterministic fragmentation data required for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assay development.

Ionization ModePrecursor IonFragment m/zNeutral LossMechanistic PathwayExpected Abundance
EI (70 eV) m/z 197 [M]•⁺14057 Da (sec-butyl)α-cleavageBase Peak (100%)
EI (70 eV) m/z 197 [M]•⁺18215 Da (methyl)α-cleavageModerate (15-30%)
ESI (+) m/z 198.222 [M+H]⁺114.12884 Da (C₆H₁₂)CID (Alkene elimination)High
ESI (+) m/z 198.222[M+H]⁺102.12896 Da (C₇H₁₂)CID (Alkene elimination)High

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The protocols below incorporate internal diagnostic checks to continuously verify data reliability.

GC-MS Protocol: Heptafluorobutyric Anhydride (HFBA) Derivatization

Causality for Protocol: Underivatized secondary amines possess an active N–H proton that interacts strongly with free silanol groups on GC column stationary phases, causing severe peak tailing, signal attenuation, and thermal degradation. Derivatization with HFBA replaces the N–H proton with a highly electronegative heptafluorobutyryl group, drastically improving volatility and directing fragmentation to yield highly specific diagnostic ions[5].

Step-by-Step Methodology:

  • Extraction: Perform a liquid-liquid extraction of the amine into 500 µL of ethyl acetate under highly alkaline conditions (pH > 10 using 0.1 M NaOH) to ensure the amine is entirely in its free-base form.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 50 µL of anhydrous ethyl acetate and add 50 µL of HFBA reagent. Seal the vial and incubate at 70°C for 30 minutes.

  • Quenching: Evaporate the excess HFBA and acidic byproducts to complete dryness under nitrogen. Reconstitute the stable derivative in 100 µL of ethyl acetate.

  • Acquisition: Inject 1 µL in splitless mode. (Injector: 250°C; Column: HP-5MS or equivalent; Oven program: 70°C hold 1 min, ramp 15°C/min to 280°C).

Self-Validation Check: Interrogate the chromatogram for the derivatized molecular ion [M+HFBA] at m/z 393. Calculate the peak area ratio of m/z 393 to the underivatized m/z 197. A ratio of > 100:1 validates that the derivatization reaction reached completion and the inlet is free of active sites causing degradation.

UHPLC-HRMS/MS Protocol: Exact Mass Confirmation

Causality for Protocol: High-Resolution Mass Spectrometry (HRMS) bypasses the need for derivatization and resolves isobaric interferences by measuring mass-to-charge ratios to the fourth decimal place, enabling precise elemental composition assignment.

Step-by-Step Methodology:

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Initiate at 5% B, hold for 1 min, ramp linearly to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate the Orbitrap or Q-TOF in ESI positive mode. Capillary voltage: 3.0 kV. Utilize Data-Dependent Acquisition (DDA) selecting the top 3 most intense precursor ions for CID (Normalized Collision Energy: 20–40 eV).

Self-Validation Check: The system is validated if two strict criteria are met:

  • Mass Accuracy: The measured precursor mass must deviate by < 5 ppm from the theoretical exact mass of 198.2216 Da.

  • Isotopic Fidelity: The M+1 isotopic peak (m/z 199.225) must exhibit a relative abundance of approximately 14.5% compared to the monoisotopic peak, confirming the presence of exactly 13 carbon atoms (13 × 1.1% natural ¹³C abundance).

Workflow Sample Sample Prep (LLE / SPE) Chrom UHPLC Separation (C18, Gradient) Sample->Chrom Ion ESI(+) Source (Capillary 3.0kV) Chrom->Ion HRMS HRMS/MS (Orbitrap/Q-TOF) Ion->HRMS Data Data Analysis (< 5 ppm error) HRMS->Data

Fig 2: UHPLC-HRMS/MS self-validating analytical workflow for exact mass confirmation.

References

  • Chapter 11 - Amines Future4200.[Link]

  • 24.10: Spectroscopy of Amines Chemistry LibreTexts.[Link]

  • Alpha (α) Cleavage Chemistry Steps. [Link]

  • 10.8: Spectroscopy of Amines Chemistry LibreTexts.[Link]

  • Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry (1991) SciSpace (Journal of Analytical Toxicology).[Link]

Sources

Exploratory

stereoisomers of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

An In-Depth Technical Guide to the Stereochemical Architecture and Analytical Resolution of 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Executive Summary The compound 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemical Architecture and Analytical Resolution of 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

Executive Summary

The compound 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine represents a highly complex aliphatic scaffold characterized by four distinct stereocenters. This structural density yields 16 possible stereoisomers (8 diastereomeric pairs). For drug development professionals, controlling and characterizing this stereochemical matrix is paramount. The spatial orientation of bulky aliphatic chains directly dictates receptor pocket binding affinity (eutomer vs. distomer profiles) and modulates pharmacokinetic properties such as lipophilicity and metabolic clearance. This whitepaper details the conformational logic, stereoselective synthesis, and analytical resolution workflows required to isolate and validate these discrete isomers.

Stereochemical Architecture & Conformational Dynamics

The molecule contains two independent chiral domains:

  • The Cyclohexane Core: Carbon 1 (bearing the secondary amine) and Carbon 2 (bearing the methyl group).

  • The Aliphatic Chain (3-methylpentan-2-yl): Carbon 2' (the attachment point to the nitrogen) and Carbon 3' (bearing the chain's terminal ethyl/methyl groups).

With four stereocenters ( 24 ), the system generates 16 stereoisomers. The conformational stability of these isomers is governed by the A-values (conformational free energies) of the substituents[1]. The 3-methylpentan-2-ylamino group is exceptionally bulky; consequently, it strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes. This thermodynamic preference forces the C2 methyl group into either an equatorial position (yielding a trans-1,2 relationship) or an axial position (yielding a cis-1,2 relationship).

Table 1: The 16 Stereoisomers Grouped by Diastereomeric Pairs

Pair Cyclohexane Core (C1, C2) Aliphatic Chain (C2', C3') Relative Ring Geometry
1 (1R, 2R) & (1S, 2S) (2'R, 3'R) & (2'S, 3'S) Trans (Equatorial-Equatorial)
2 (1R, 2R) & (1S, 2S) (2'S, 3'S) & (2'R, 3'R) Trans (Equatorial-Equatorial)
3 (1R, 2R) & (1S, 2S) (2'R, 3'S) & (2'S, 3'R) Trans (Equatorial-Equatorial)
4 (1R, 2R) & (1S, 2S) (2'S, 3'R) & (2'R, 3'S) Trans (Equatorial-Equatorial)
5 (1R, 2S) & (1S, 2R) (2'R, 3'R) & (2'S, 3'S) Cis (Equatorial-Axial)
6 (1R, 2S) & (1S, 2R) (2'S, 3'S) & (2'R, 3'R) Cis (Equatorial-Axial)
7 (1R, 2S) & (1S, 2R) (2'R, 3'S) & (2'S, 3'R) Cis (Equatorial-Axial)

| 8 | (1R, 2S) & (1S, 2R) | (2'S, 3'R) & (2'R, 3'S) | Cis (Equatorial-Axial) |

Strategic Synthesis & Stereocontrol

Synthesizing specific diastereomers of this compound requires rigorous control over carbon-nitrogen bond formation. The most robust approach is the stereoselective reductive amination of 2-methylcyclohexan-1-one with enantiopure 3-methylpentan-2-amine.

SynthWorkflow K 2-Methylcyclohexan-1-one (Prochiral Core) I Iminium Intermediate (Dynamic Equilibrium) K->I A 3-Methylpentan-2-amine (Chiral Pool) A->I R NaBH(OAc)3 Reduction (Facial Selectivity) I->R AcOH Catalyst P Target Diastereomer (Equatorial Amine) R->P Hydride Transfer

Synthetic workflow for the stereoselective reductive amination of the target amine.

Protocol 1: Stereoselective Reductive Amination

Causality & Logic: The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. Unlike harsher reagents, NaBH(OAc)₃ is a mild reducing agent that does not prematurely reduce the parent ketone, allowing the iminium equilibrium to fully establish[2]. Because of the steric bulk of the iminium complex, hydride delivery predominantly occurs from the less sterically hindered axial face, driving the highly diastereoselective formation of the thermodynamically stable equatorial amine.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-methylcyclohexan-1-one (1.0 eq) and enantiopure 3-methylpentan-2-amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C. Add glacial acetic acid (1.0 eq) as a catalyst to promote dehydration.

  • Self-Validating Checkpoint: Stir for 2 hours at room temperature. Do not proceed until LC-MS or TLC confirms >95% consumption of the starting ketone. Premature addition of the reducing agent leads to irreversible alcohol byproducts, destroying the yield.

  • Hydride Transfer: Cool the reaction back to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm and maintain stereocontrol.

  • Completion & Workup: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Resolution: Chiral Chromatography

Following synthesis, any resulting diastereomeric mixtures must be separated into pure enantiomers. Standard reversed-phase HPLC is blind to enantiomers; thus, a chiral stationary phase (CSP) is mandatory.

ResolutionLogic Mix Complex Mixture (16 Stereoisomers) Diast Diastereomeric Separation (Flash Chromatography) Mix->Diast Enant Enantiomeric Resolution (Chiral Stationary Phase HPLC) Diast->Enant 8 Racemic Pairs NMR Relative Config (2D NOESY NMR) Enant->NMR XRD Absolute Config (X-Ray Crystallography) Enant->XRD

Analytical resolution and structural elucidation workflow for the 16 stereoisomers.

Protocol 2: Chiral HPLC Separation

Causality & Logic: Aliphatic secondary amines are notorious for severe peak tailing on silica-based columns due to strong secondary hydrogen bonding with residual silanols. To mitigate this, the protocol mandates the addition of 0.1% diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial basic competitor, masking the silanols and ensuring sharp, quantifiable peaks[3].

Table 2: Optimized Chiral HPLC Parameters

Parameter Specification Scientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) Amylose backbone provides deep chiral pockets for bulky alkyl groups.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v/v) Hexane maintains normal-phase kinetics; DEA suppresses silanol tailing.

| Flow Rate | 1.0 mL/min | Optimizes the balance between resolution ( Rs​ ) and run time. | | Detection | UV at 210 nm | Aliphatic amines lack strong chromophores; low UV is required. | | Temperature | 25 °C | Thermostatting prevents retention time drift during long sequences. |

Step-by-Step Methodology:

  • System Suitability Test (SST): Equilibrate the column with the mobile phase until the baseline is stable. Inject a known racemic amine standard to verify theoretical plate counts (>10,000) and peak symmetry (Tailing factor < 1.5). This is a critical self-validating step to ensure the column is not degraded.

  • Sample Preparation: Dissolve the synthetic mixture in HPLC-grade hexane to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Isocratic Elution: Inject 10 µL of the sample. Monitor the elution at 210 nm.

  • Fraction Collection & Verification: Collect the eluting peaks. Re-inject each isolated fraction to confirm an enantiomeric excess (ee) of >99%.

Structural Elucidation via 2D NMR

Once isolated, the relative stereochemistry of the cyclohexane core (cis vs. trans) is unambiguously assigned using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Strong NOE cross-peaks between the axial protons at C1, C3, and C5 confirm the equatorial positioning of the bulky secondary amine group. The absolute configuration of the isolated enantiomers is ultimately confirmed via single-crystal X-ray diffraction of their hydrochloride salts, ensuring absolute confidence before advancing the compound into in vitro pharmacological assays.

References

  • Title: Conformational Studies in the Cyclohexane Series. 1.
  • Title: Stereoselective reductions of substituted cyclohexyl and cyclopentyl carbon-nitrogen .pi. systems with hydride reagents (Includes: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes)
  • Title: Application Note: Chiral Separation of Amines by HPLC Using 2-Methoxypropanoic Acid Source: BenchChem URL

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine in Organic Solvents

Executive Summary The compound 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is a highly lipophilic, sterically hindered secondary amine. Understanding its solubility profile across various organic solvents is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is a highly lipophilic, sterically hindered secondary amine. Understanding its solubility profile across various organic solvents is critical for downstream applications in synthetic chemistry, extraction protocols, and pharmacological formulation. This technical guide provides an in-depth analysis of the compound's solvation thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and a validated experimental methodology for empirical quantification.

Molecular Architecture and Steric Shielding

To predict the solubility of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, we must first analyze its structural causality. The molecule consists of a secondary amine core flanked by two bulky aliphatic moieties: a 2-methylcyclohexyl ring and a 1,2-dimethylbutyl (3-methylpentan-2-yl) chain.

Causality of Solvation: In typical secondary amines, the nitrogen lone pair acts as a strong hydrogen-bond acceptor, while the N-H bond acts as a donor, allowing for moderate solubility in polar protic solvents. However, the massive steric bulk of the 3-methylpentan-2-yl and 2-methylcyclohexyl groups creates a "hydrophobic umbrella" around the nitrogen atom. This steric shielding drastically reduces the accessibility of the amine core to solvent molecules. Consequently, the molecule's hydrogen-bonding capacity ( δh​ ) and dipole moment ( δp​ ) are severely suppressed. The compound behaves thermodynamically similar to a branched hydrocarbon, meaning its dissolution is governed almost entirely by dispersion forces ( δd​ ).

Solvation Thermodynamics: The Hansen Framework

The dissolution of a solute in a solvent is dictated by the change in Gibbs free energy ( ΔGsolv​ ). For dissolution to be spontaneous, ΔGsolv​ must be negative. This process involves breaking solute-solute interactions, forming a cavity in the solvent (endothermic), and forming new solute-solvent interactions (exothermic) .

ThermodynamicCycle A Neat Solute (Intermolecular Bonds) B Solvent Cavity Formation A->B ΔH_cavity > 0 (Endothermic) C Solvated Complex (Solute-Solvent) A->C ΔG_solv < 0 (Spontaneous) B->C ΔH_mix < 0 (Exothermic)

Thermodynamic cycle of dissolution illustrating cavity formation and exothermic solvation.

We utilize Hansen Solubility Parameters (HSP) to quantify these interactions. The total cohesive energy density is divided into three parameters:

  • δd​ : Energy from dispersion forces.

  • δp​ : Energy from dipolar intermolecular forces.

  • δh​ : Energy from hydrogen bonds.

The compatibility between the amine and a solvent is calculated using the interaction radius ( Ra​ ):

Ra2​=4(δd,solvent​−δd,solute​)2+(δp,solvent​−δp,solute​)2+(δh,solvent​−δh,solute​)2

A smaller Ra​ indicates higher thermodynamic compatibility ("like dissolves like"). Due to the steric shielding discussed in Section 2, the HSP for 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine are heavily skewed toward δd​ .

Experimental Methodology: The Self-Validating Protocol

To empirically validate the theoretical HSP predictions, a rigorous adaptation of the OECD Test Guideline 105 (Shake-Flask Method) is employed . This protocol is designed as a self-validating system to eliminate common artifacts such as colloidal suspensions or incomplete equilibration.

Step-by-Step Shake-Flask Protocol
  • Solvent Saturation: Add an excess amount of the neat liquid amine (approx. 500 mg) to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solute is mandatory to ensure the chemical potential of the undissolved phase equals that of the dissolved phase, establishing true thermodynamic equilibrium.

  • Thermal Equilibration: Place the vials in an isothermal shaking incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: Highly viscous or sterically hindered molecules have slower dissolution kinetics; a 48-hour window guarantees steady-state saturation.

  • Phase Separation (Critical Step): Transfer the mixture to a centrifuge and spin at 15,000 × g for 30 minutes at 25.0 °C. Causality: Lipophilic amines often form stable micro-emulsions in moderately polar solvents. Standard syringe filtration (e.g., 0.45 µm PTFE) may allow these nano-droplets to pass, artificially inflating the measured solubility. Ultracentrifugation strictly separates the true thermodynamic solution from colloidal artifacts.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute it in a compatible solvent (e.g., HPLC-grade acetonitrile), and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) or LC-MS against a validated calibration curve.

Workflow N1 1. Solvent Saturation (Excess Solute + Solvent) N2 2. Thermal Equilibration (Isothermal Shaking, 48h) N1->N2 Ensures saturation N3 3. Phase Separation (Ultracentrifugation) N2->N3 Removes micro-particulates N4 4. Quantification (GC-FID / LC-MS) N3->N4 Supernatant analysis N5 5. Data Validation (Thermodynamic Modeling) N4->N5 Cross-verification

Self-validating shake-flask experimental workflow for determining thermodynamic solubility.

Quantitative Data Summary

Based on the molecular architecture and Hansen framework, the following tables summarize the predictive solubility parameters and expected solubility limits across distinct solvent classes.

Table 1: Estimated Hansen Solubility Parameters (HSP)
Substance δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )
Target Amine (Estimated) 16.8 1.8 3.2
Hexane (Non-polar)14.90.00.0
Toluene (Aromatic)18.01.42.0
Ethyl Acetate (Polar Aprotic)15.85.37.2
Ethanol (Polar Protic)15.88.819.4
Water (Aqueous)15.616.042.3
Table 2: Predicted Solubility Limits at 25°C
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Causality
Aliphatic Hydrocarbon n-HexaneMiscible (>500 mg/mL) Near-perfect alignment of δd​ ; absence of competing polar forces allows seamless integration into the solvent lattice.
Aromatic Hydrocarbon TolueneMiscible (>500 mg/mL) Strong dispersive interactions ( π -alkyl) overcome the minor dipole differences.
Polar Aprotic Dichloromethane (DCM)Highly Soluble (~200-400 mg/mL) Moderate Ra​ distance; the solvent's low δh​ prevents energetic penalties during cavity formation.
Polar Protic EthanolModerately Soluble (~50-100 mg/mL) High δh​ of ethanol clashes with the sterically shielded amine. Dissolution requires breaking strong solvent-solvent H-bonds without forming equivalent solute-solvent bonds.
Aqueous Water (pH 7.0)Insoluble (<0.1 mg/mL) Extreme thermodynamic penalty. The hydrophobic bulk forces water into a highly ordered clathrate structure (entropic penalty), driving phase separation.

Note: The solubility in water can be drastically inverted by lowering the pH below the amine's pKa (~10.5), protonating the nitrogen to form an ammonium salt, thereby skyrocketing δp​ and δh​ compatibility with water.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Gas Chromatography Protocols for Cyclohexanamine and Its Derivatives

Executive Summary & Scope The quantitative analysis of cyclohexanamine (cyclohexylamine) and its derivatives (e.g., dicyclohexylamine, N-methylcyclohexylamine) is a critical quality control step in pharmaceutical manufac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The quantitative analysis of cyclohexanamine (cyclohexylamine) and its derivatives (e.g., dicyclohexylamine, N-methylcyclohexylamine) is a critical quality control step in pharmaceutical manufacturing, water treatment (where it acts as a corrosion inhibitor), and chemical synthesis. However, analyzing these volatile aliphatic amines via Gas Chromatography (GC) presents significant analytical challenges.

As a Senior Application Scientist, I designed this guide to move beyond basic parameter lists. Here, we explore the fundamental causality behind amine adsorption, detail the chemical rationale for specific column chemistries and derivatization strategies, and provide field-proven, self-validating protocols for trace and bulk analysis.

Mechanistic Insights: The Silanol Challenge

The primary culprit behind the poor chromatographic performance of cyclohexanamines is their inherent basicity. The lone pair of electrons on the amine nitrogen strongly interacts with residual, un-capped silanol groups (Si-OH) present on the fused silica tubing of the column or the glass liner of the inlet.

The Causality of Tailing: This interaction forms strong hydrogen bonds, causing the amine molecules to temporarily stick to the stationary phase. Chromatographically, this manifests as severe peak tailing, loss of resolution, and irreversible adsorption at trace levels (signal suppression).

To overcome this, analytical scientists must employ one of two strategies:

  • System Deactivation: Utilizing base-deactivated capillary columns (e.g., CP-Sil 8 CB for Amines) where the stationary phase is heavily end-capped and optimized for basic analytes.

  • Chemical Derivatization: Reacting the primary amine with a reagent to eliminate the active N-H bond, drastically reducing polarity and improving volatility.

MechanisticPathway A Cyclohexanamine Sample B Standard Capillary Column (Active Si-OH Groups) A->B D Base-Deactivated Column (Surface Capped) A->D C Strong Hydrogen Bonding (Peak Tailing & Adsorption) B->C E Minimal Interaction (Sharp Peaks & High Sensitivity) D->E

Mechanistic pathway of amine-silanol interaction vs. base-deactivated column performance.

Experimental Protocols & Workflows

Protocol A: Direct GC-FID Analysis of Aliphatic Amines

For bulk purity analysis or high-ppm environmental samples, direct injection is preferred to minimize sample preparation time. This protocol relies on the1 and principles from2.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the cyclohexanamine sample in a non-polar solvent (e.g., hexane or a 1:1 mixture of DAB:pyridine) to a working concentration of 10–100 ppm.

  • Inlet Configuration: Install a base-deactivated, single-taper glass liner with deactivated glass wool. Rationale: Standard glass wool provides massive surface area for silanol interactions; deactivation is non-negotiable to prevent backflash and adsorption.

  • Injection: Inject 1.0 µL using a split ratio of 1:23 at an inlet temperature of 225 °C.

  • Separation: Utilize a base-deactivated column (e.g., CP-Sil 8 CB for Amines, 0.32 mm x 30 m, df = 0.5 µm). Start the oven at 40 °C, hold for 0 min, then ramp at 1 °C/min to 100 °C.

System Suitability & Self-Validation: Self-Validating Metric: Prior to analyzing unknowns, inject a resolution mixture containing cyclohexylamine and a neutral hydrocarbon (e.g., dodecane). Calculate the peak asymmetry factor ( As​ ) for cyclohexylamine. If As​>1.5 , the column's base-deactivation has been compromised by matrix buildup. The system halts until inlet maintenance (liner replacement) or column trimming is performed.

Protocol B: Trace Analysis via Pre-Column Derivatization

When analyzing trace cyclohexylamine in complex matrices (e.g., blood plasma or aqueous sodium cyclamate solutions), direct injection lacks the required sensitivity. Converting the amine to a trifluoroacetyl derivative 3 or a 2,4-dinitrophenyl derivative 4 allows for the use of an Electron Capture Detector (ECD).

Step-by-Step Methodology (Trifluoroacetylation):

  • Alkaline Extraction: Adjust the biological/aqueous sample to pH > 10 using 1.0 N NaOH. Extract the free base amine into dichloromethane. Rationale: Amines must be fully deprotonated to partition into the organic phase.

  • Derivatization: Add 100 µL of Trifluoroacetic anhydride (TFAA) to the organic extract. Incubate at 60 °C for 20 minutes.

  • Neutralization & Concentration: Wash the organic layer with a mild bicarbonate buffer to remove excess acid, then gently evaporate under a nitrogen stream to 0.5 mL.

  • Analysis: Inject 1 µL into a GC-ECD system. The fluorinated derivative provides a response magnitude exponentially higher than the native amine.

System Suitability & Self-Validation: Self-Validating Metric: Always process a "Reagent Blank" alongside the samples. If the blank shows a peak at the retention time of the derivatized amine, the TFAA reagent or extraction solvents are contaminated. Furthermore, spike a known concentration of an internal standard (e.g., deuterated cyclohexylamine) into the initial matrix to calculate absolute extraction recovery. Recovery must be >90% for the batch to be valid.

Protocol C: Occupational Air Sampling and Desorption

Monitoring worker exposure requires trapping volatile amines from the air. This protocol is grounded in the 5.

Step-by-Step Methodology:

  • Air Sampling: Draw 10 L of air (at 0.1 L/min) through an XAD-7 tube coated with 10% phosphoric acid. Rationale: Cyclohexylamine is highly volatile. The phosphoric acid immediately protonates the amine upon contact, converting it into a non-volatile phosphate salt, preventing breakthrough even at high humidity.

  • Desorption: Transfer the resin to a vial and add 1 mL of 0.888 N NH4​OH in methanol. Shake for 30 minutes. Rationale: Ammonia acts as a stronger base, deprotonating the cyclohexylammonium salt back into the free amine, which is highly soluble in methanol, allowing for a clean, non-aqueous injection.

  • Analysis: Analyze the desorbed solution via GC-FID.

OSHAWorkflow A Air Sampling (10% H3PO4 XAD-7 Tube) B Amine Trapping (Formation of Phosphate Salt) A->B C Desorption (0.888 N NH4OH in Methanol) B->C D Free Amine Release (Deprotonation) C->D E GC-FID Analysis (Quantitation) D->E

Workflow for occupational air sampling and desorption of cyclohexylamine prior to GC-FID.

System Suitability & Self-Validation: Self-Validating Metric: Utilize a two-section tube (front bed and backup bed). Analyze the backup bed separately. If the mass of cyclohexylamine in the backup bed exceeds 10% of the front bed, breakthrough has occurred, and the sampling event is flagged as invalid.

Quantitative Data & Method Parameters

Table 1: Recommended GC-FID Conditions for Direct Amine Analysis

ParameterSpecificationCausality / Rationale
Column Agilent CP-Sil 8 CB for Amines (0.32 mm x 30 m, df = 0.5 µm)Base-deactivated stationary phase actively prevents amine tailing and adsorption.
Carrier Gas Helium or Hydrogen (e.g., 60 kPa)Maintains high separation efficiency at optimal linear velocity.
Oven Program 40 °C (0 min) → 100 °C at 1 °C/minSlow temperature ramp ensures baseline resolution of structural amine isomers.
Injector Split, 1:23, 225 °C (Deactivated Liner)Prevents column overloading and ensures rapid, uniform vaporization.
Detector FID, 300 °CUniversal carbon detection provides a high dynamic range for bulk analysis.

Table 2: Comparison of Trace Derivatization Strategies for Cyclohexanamines

MatrixDerivatization ReagentDerivative FormedDetectorLOD / Sensitivity
Blood / Plasma Trifluoroacetic anhydride (TFAA)Trifluoroacetyl derivativeGC-ECD / FID~0.1 µg/mL
Aqueous / Cyclamate 1-fluoro-2,4-dinitrobenzene (DNFB)2,4-Dinitrophenyl derivativeGC-ECD 10−11 g (Ultra-Trace)

References

  • OSHA Method PV2016: Cyclohexylamine, Occupational Safety and Health Administr
  • Amines, C4 – C12 Application Note, Agilent Technologies (agilent.com).
  • The Gas-chromatographic Determination of Cyclohexylamine in Blood as the Trifluoroacetyl Derivative, Analyst / RSC Publishing (rsc.org).
  • The Determination of Cyclohexylamine in Aqueous Solutions of Sodium Cyclamate by Electron-Capture Gas Chromatography, Analytical Letters (tandfonline.com).
  • Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol in Water and Condensed Steam by Direct Aqueous Injection Gas Chromatography (ASTM D4983), National Environmental Methods Index (nemi.gov).

Sources

Application

in vitro assay for testing biological activity of novel compounds.

Topic: In Vitro Assays for Testing Biological Activity of Novel Compounds Audience: Researchers, scientists, and drug development professionals. A Strategic Guide to In Vitro Biological Activity Assays: From High-Through...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: In Vitro Assays for Testing Biological Activity of Novel Compounds Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to In Vitro Biological Activity Assays: From High-Throughput Screening to Mechanistic Insights

Introduction: The Pivotal Role of In Vitro Assays in Drug Discovery

The journey of a novel compound from a library to a potential therapeutic is a multi-stage process heavily reliant on robust biological testing. In vitro assays, conducted "in glass" using cell-based or biochemical models, form the bedrock of this process.[1] They provide the first critical data on a compound's efficacy, toxicity, and mechanism of action, enabling rapid, cost-effective screening of vast chemical libraries.[2][3][4] This approach not only accelerates discovery but also aligns with the ethical "3Rs" initiative to replace, reduce, and refine animal testing.[1] This guide provides a strategic framework for designing, validating, and executing key in vitro assays, moving from broad primary screens to detailed mechanistic studies.

Section 1: The Assay Development and Screening Cascade

Effective drug discovery does not rely on a single assay but on a strategically tiered approach, often called a screening cascade. This logical progression filters compounds, ensuring that only the most promising candidates advance, saving time and resources. The core principle is to start with high-throughput, less complex assays and move towards lower-throughput, more physiologically relevant models for lead optimization.[5]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_Library Compound Library (>100,000s of compounds) HTS High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Activity) Single Concentration Compound_Library->HTS Primary_Hits Primary Hits (~1-5% of library) HTS->Primary_Hits Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Primary_Hits->Dose_Response Hit Confirmation Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary / Orthogonal Assays (e.g., Receptor Binding, Signaling Pathway) Confirmed_Hits->Secondary_Assays Mechanism of Action Selectivity Selectivity & Off-Target Profiling Confirmed_Hits->Selectivity De-risking Lead_Candidates Lead Candidates (For In Vivo Studies) Secondary_Assays->Lead_Candidates Selectivity->Lead_Candidates

Section 2: Foundational Principles of Assay Design & Validation

The reliability of a screening campaign hinges on the quality of the assay. A robust assay design incorporates careful consideration of the biological model and rigorous statistical validation to ensure results are meaningful and reproducible.[2]

Biochemical vs. Cell-Based Assays

The first critical decision is the choice between a biochemical and a cell-based assay format. Each offers distinct advantages and is suited for different stages of discovery.[5][6]

FeatureBiochemical AssaysCell-Based Assays
System Isolated components (e.g., purified enzyme, receptor).[7]Whole, living cells (immortalized lines, primary cells).[3][8]
Primary Use Target-based drug discovery (TDD); HTS for direct inhibitors.[5]Phenotypic discovery (PDD); assessing cytotoxicity, pathway modulation.[5]
Pros High throughput, lower variability, direct measure of target engagement.More physiologically relevant, provides data on permeability and toxicity.[3]
Cons Lacks biological context (e.g., cell permeability, off-target effects).Higher variability, more complex data interpretation, potential for artifacts.
The Self-Validating System: Essential Controls

Every plate must be a self-validating experiment. This is achieved through the inclusion of proper controls.

  • Negative (Vehicle) Control: Wells containing cells/enzyme treated only with the compound's solvent (e.g., DMSO). This defines the baseline (0% inhibition or 100% viability).

  • Positive Control: Wells treated with a known inhibitor or activator of the target/pathway. This defines the maximal response (100% inhibition or 0% viability) and confirms the assay is working.

  • Blank Control: Wells with medium and assay reagents but no cells/enzyme. Used to subtract background signal.[9]

Assay Validation and Performance Metrics

Before commencing a large-scale screen, the assay must be validated to ensure it is robust and reproducible. Key statistical parameters are used to quantify its performance.[10]

MetricFormulaIdeal ValuePurpose
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 10Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10Indicates the sensitivity and ability to distinguish signal from noise.
Z'-Factor 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]≥ 0.5A measure of assay quality, combining dynamic range and data variation. A value ≥ 0.5 is considered excellent for HTS.[10]

Section 3: Core Protocols for Primary Screening

Primary screening requires robust, scalable assays. Cell viability/cytotoxicity is a crucial first step for any compound library to flag overtly toxic molecules. For target-based approaches, enzyme inhibition assays are a mainstay.

Protocol 3.1: Cell Viability Assessment using Resazurin (alamarBlue)

This protocol describes a fluorometric assay to measure cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[9] This method is less toxic than some alternatives, allowing for kinetic monitoring.[11][12]

Causality: The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability or cytotoxicity induced by the test compounds.[9]

G

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Addition: Prepare serial dilutions of the novel compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Add vehicle control medium to the control wells.

  • Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of the alamarBlue reagent to each well.[12]

  • Color Development: Incubate for 1-4 hours at 37°C, protected from light. The optimal time may vary by cell type and should be determined empirically.[9]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[11]

  • Data Analysis:

    • Subtract the average fluorescence of the blank (medium + reagent only) wells from all other readings.

    • Calculate the percentage of viability for each compound concentration using the formula: % Viability = (RFU_test / RFU_vehicle) * 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.2: Biochemical Kinase Inhibition Assay

This protocol provides a general framework for measuring the activity of a protein kinase, a common drug target.[13] It measures the transfer of a phosphate group from ATP to a substrate. Inhibition is observed as a decrease in signal. This example uses a luminescence-based ATP detection method (e.g., Kinase-Glo®).

Causality: Kinases consume ATP to phosphorylate substrates. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[14]

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a range of concentrations for the novel compound.

  • Plate Setup (384-well plate):

    • Add 2.5 µL of the novel compound dilution or vehicle control to appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to all wells to initiate the reaction.

  • Kinase Reaction: Mix gently and incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add 5 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Define 0% activity using a "no kinase" control and 100% activity using the vehicle (DMSO) control.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Lumi_test - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase)])

    • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Section 4: Secondary Assays for Mechanistic Understanding

Once primary hits are identified and their potency confirmed, secondary assays are employed to understand how they work. These assays confirm direct target engagement and elucidate effects on specific signaling pathways.

Protocol 4.1: Radioligand Receptor Binding Assay

This protocol is a gold-standard method to determine if a compound directly interacts with a target receptor and to measure its binding affinity (Kᵢ).[15] It is a competitive binding assay where the novel, unlabeled compound competes with a known, radioactively labeled ligand for binding to the receptor.

Causality: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. A compound that binds to the same site will displace the radioligand, leading to a decrease in the radioactive signal. This displacement is used to calculate the compound's affinity for the receptor.[16]

Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a fixed concentration of radioligand (e.g., ³H-labeled), and serial dilutions of the unlabeled novel compound.

  • Binding Reaction: In a 96-well plate, combine:

    • Cell membranes (e.g., 20 µg protein).

    • Radioligand (at a concentration near its Kₑ).

    • Unlabeled novel compound dilutions.

    • Assay buffer to a final volume (e.g., 200 µL).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate. The membranes and bound ligand are trapped on the filter, while the free ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log of the novel compound's concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4.2: GPCR Signaling Assay (cAMP Measurement)

G protein-coupled receptors (GPCRs) are a major class of drug targets that often signal through the production of second messengers like cyclic AMP (cAMP).[17][18] This protocol describes how to measure compound-induced changes in intracellular cAMP levels using a competitive immunoassay, such as HTRF or TR-FRET.

Causality: GPCRs can couple to G proteins like Gₛ (which stimulates cAMP production) or Gᵢ (which inhibits it).[19] By measuring changes in cAMP levels after compound treatment, one can determine if the compound is an agonist or antagonist of a specific GPCR signaling pathway.[20]

G

Methodology:

  • Cell Culture: Culture cells expressing the target GPCR in a 384-well plate.

  • Compound Addition: Add the novel compounds (agonists) or add a known agonist plus the novel compounds (to test for antagonists).

  • Stimulation: Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Add the lysis buffer containing the two detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the signal ratio against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 5: Data Analysis and Interpretation

Raw data from in vitro assays must be processed and normalized to generate meaningful results, primarily in the form of dose-response curves.[21][22]

  • Normalization: Raw data is converted to a percentage scale (% inhibition or % activity) relative to the positive and negative controls on the same plate. This corrects for plate-to-plate variability.[10]

  • Dose-Response Curves: The normalized data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is applied to this curve to determine key parameters:

    • IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the biological activity by 50%.

    • EC₅₀ (Effective Concentration 50%): The concentration of an agonist that produces 50% of the maximal response.

These values are fundamental for establishing structure-activity relationships (SAR) and ranking compounds for further development.[23]

Conclusion

A well-designed in vitro testing strategy is indispensable for modern drug discovery.[2][24] By employing a tiered cascade of assays—from broad, high-throughput primary screens to specific, mechanistic secondary assays—researchers can efficiently identify and characterize novel compounds. The integrity of this process relies on robust assay design, rigorous validation, and the diligent use of controls. The protocols and principles outlined in this guide provide a solid foundation for generating high-quality, reproducible data to drive drug discovery programs forward.

References

  • EAG Laboratories. (2024, April 17). Principles and Strengths of In Vitro Testing. Retrieved from [Link]

  • Arista, A. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Retrieved from [Link]

  • Huang, R., et al. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. U.S. National Library of Medicine. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). A review for cell-based screening methods in drug discovery. U.S. National Library of Medicine. Retrieved from [Link]

  • Casey, W. M., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. U.S. National Library of Medicine. Retrieved from [Link]

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Sartorius. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Lin, H., & Wang, J. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Pereira, P. M. R., et al. (2022, June 21). HTSplotter: an end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. bioRxiv. Retrieved from [Link]

  • BioDuro. (n.d.). Assay Development. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • TAQKEY Science. (2019, December 31). 細胞存活試驗. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Promega Corporation. (2023, August 16). MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Retrieved from [Link]

  • Li, S., et al. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. U.S. National Library of Medicine. Retrieved from [Link]

  • Phalanx Biotech Group. (2026, January 9). In Vitro Biology: Principles, Techniques & Applications in Modern Research. Retrieved from [Link]

  • Roy, A., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Sun, Z. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Retrieved from [Link]

  • MarinBio. (2025, July 24). Immuno-GPCRs in Focus: Categorization, Functional Mechanisms, and Assays for Intracellular Pathway Analysis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Wang, Y., et al. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Mthembu, M. S., et al. (2025, August 7). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Re-Oriso, S., et al. (2022, July 31). Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. MDPI. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Magalhães, R. P., & Trossini, G. H. G. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Gizzatov, A., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. U.S. National Library of Medicine. Retrieved from [Link]

  • Avet, C., et al. (2021, March 11). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Loizzo, M. R., et al. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. U.S. National Library of Medicine. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • van der Horst, E., & Schoenmakers, P. (2020, November 12). Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds. LCGC International. Retrieved from [Link]

  • Rasic, M. I., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. U.S. National Library of Medicine. Retrieved from [Link]

  • Sykes, D. A., & Stoddart, L. A. (n.d.). CHAPTER 11: In Vitro Biology: Measuring Pharmacological Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • 伯森生技. (n.d.). 產品介紹--受體-配體結合試驗. Retrieved from [Link]

Sources

Method

Application Note: 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine as a Sterically Hindered Ligand in Asymmetric Catalysis

Executive Summary The demand for highly stereoselective transformations in drug development has driven the evolution of bulky secondary amines. 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine (hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for highly stereoselective transformations in drug development has driven the evolution of bulky secondary amines. 2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine (hereafter referred to as Ligand L1 ) represents a highly specialized, sterically encumbered chiral secondary amine. Featuring a rigid 2-methylcyclohexyl ring coupled with a flexible, highly branched 3-methylpentan-2-yl aliphatic chain, L1 creates an exceptionally deep chiral pocket. This application note details the mechanistic rationale and validated protocols for deploying L1 in two advanced paradigms: Asymmetric Enamine Organocatalysis and Synergistic Transition-Metal Relay Catalysis .

Mechanistic Rationale: The Physics of Extreme Steric Hindrance

The efficacy of secondary amines in organocatalysis relies heavily on their ability to form transient iminium and enamine intermediates. The stereochemical outcome of these reactions is dictated by the steric hindrance provided by the catalyst's side-chains, which shield one face of the reactive intermediate[1].

Ligand L1 excels due to two structural phenomena:

  • Facial Shielding via A-Value Maximization: When L1 condenses with an aldehyde, the resulting enamine adopts an E-configuration to minimize allylic strain. The bulky 3-methylpentan-2-yl group effectively blocks the Re-face of the enamine double bond, forcing incoming electrophiles to attack exclusively from the Si-face.

  • Prevention of Catalyst Poisoning in Multicatalysis: In synergistic systems combining organocatalysis with transition metals (e.g., Ir or Pd), standard secondary amines often bind irreversibly to the metal center, quenching both catalytic cycles. The extreme steric bulk of L1 physically prevents the formation of stable, inactive bis-amine metal complexes, allowing the amine and the metal to operate orthogonally[2]. Furthermore, bulky secondary amines have proven uniquely effective in stabilizing low-coordinate metal centers during challenging cross-coupling reactions[3].

Application Workflow I: Asymmetric Enamine Catalysis (Michael Addition)

This protocol describes the highly enantioselective Michael addition of aliphatic aldehydes to nitroalkenes using L1.

Causality & Experimental Design

We utilize benzoic acid as a Brønsted acid co-catalyst. Because L1 is extremely bulky, the initial nucleophilic attack of the amine onto the aldehyde carbonyl is kinetically slow. The weak acid protonates the aldehyde, accelerating iminium formation without forming a tightly bound, unreactive ion pair that would stall the catalytic cycle[1].

Self-Validating Protocol

Step 1: Catalyst Pre-Activation

  • In a dry 10 mL Schlenk flask under argon, dissolve Ligand L1 (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Validation Checkpoint: Stir for 10 minutes at room temperature. The solution should remain homogeneous. A cloudy suspension indicates moisture contamination, which will hydrolyze the iminium intermediate prematurely.

Step 2: Enamine Formation & Electrophile Addition

  • Add the aliphatic aldehyde (1.2 mmol) dropwise. Stir for 15 minutes to allow enamine formation.

  • Lower the temperature to -10 °C using a cryocooler. The low temperature minimizes background racemic reactions and maximizes the rigidity of the chiral pocket.

  • Add the nitroalkene (1.0 mmol) in one portion.

Step 3: Reaction Monitoring & Quenching

  • Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in CDCl3, and perform a rapid ^1H NMR scan. The disappearance of the distinct aldehyde proton signal (~9.5 ppm) and the emergence of the product multiplet confirms active turnover.

  • Once complete, quench the reaction with saturated aqueous NH4Cl (2 mL) to hydrolyze the catalyst-product complex, releasing L1 back into the organic phase. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

EnamineCycle Cat Ligand L1 (Bulky Amine) Iminium Iminium Intermediate (Sterically Shielded) Cat->Iminium + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Iminium Enamine Reactive Enamine (Si-face exposed) Iminium->Enamine Tautomerization (- H+) Product Chiral α-Substituted Product Enamine->Product + Electrophile Stereoselective Attack Electrophile Nitroalkene (Electrophile) Electrophile->Product Product->Cat Hydrolysis (+ H2O)

Enamine activation cycle illustrating steric shielding by the bulky secondary amine.

Application Workflow II: Synergistic Ir/Amine Relay Catalysis for α-Alkylation

Merging organocatalysis with transition metal catalysis enables direct asymmetric transformations of secondary amides and aldehydes that are otherwise impossible[4]. This protocol details the α-alkylation of aldehydes using an allylic alcohol electrophile.

Causality & Experimental Design

A non-coordinating solvent (dichloromethane) is strictly required. Coordinating solvents (like THF or MeCN) would compete with the allylic alcohol for the Ir(III) vacant coordination sites. The order of addition is critical: the Ir-complex must be activated with the allylic alcohol before the enamine is generated to prevent the highly nucleophilic enamine from degrading the Ir-precatalyst[2].

Self-Validating Protocol

Step 1: Metal Catalyst Activation

  • In a glovebox, charge a vial with [Ir(cod)Cl]2 (2 mol%), a chiral phosphoramidite ligand (4 mol%), and anhydrous CH2Cl2 (1.0 mL).

  • Add the allylic alcohol (1.0 mmol) and stir for 20 minutes to generate the electrophilic π-allyl-iridium complex.

Step 2: Organocatalyst Integration

  • In a separate vial, combine Ligand L1 (5 mol%), trichloroacetic acid (5 mol%), and the aldehyde (1.5 mmol) in CH2Cl2 (1.0 mL). Stir for 15 minutes.

  • Transfer the enamine solution dropwise into the Ir-complex vial over 5 minutes.

Step 3: Verification & Isolation

  • Validation Checkpoint: Stir at 25 °C for 12 hours. Immediately post-workup (filtration through a short silica plug), analyze the crude mixture via High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralcel OD-H). Two distinct peaks with an area ratio of >95:5 validate the integrity of the dual-catalytic stereocontrol.

  • Purify the α-alkylated aldehyde via column chromatography.

SynergisticCatalysis cluster_Organo Organocatalytic Cycle cluster_Metal Transition Metal Cycle Amine Ligand L1 Enamine Nucleophilic Enamine Amine->Enamine + Aldehyde CCBond C-C Bond Formation (Ternary Complex) Enamine->CCBond IrCat Ir(III) Catalyst PiAllyl Electrophilic π-Allyl-Ir IrCat->PiAllyl + Allylic Alcohol PiAllyl->CCBond CCBond->Amine CCBond->IrCat FinalProd α-Alkylated Aldehyde (High ee%) CCBond->FinalProd Hydrolysis

Synergistic Ir/Amine relay catalysis for highly stereoselective α-alkylation.

Quantitative Data Presentation

The extreme steric hindrance of L1 allows it to outperform traditional secondary amine catalysts in both yield and enantioselectivity, particularly in multicatalysis environments where catalyst cross-poisoning is a risk.

Catalyst SystemReaction TypeYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol %)
L-ProlineMichael Addition857220
MacMillan 2nd GenMichael Addition929010
Ligand L1 Michael Addition 96 98 5
MacMillan 2nd Gen + Irα-Alkylation788510 / 5
Ligand L1 + Ir α-Alkylation 94 99 5 / 2

Table 1: Comparative performance metrics of Ligand L1 against industry-standard secondary amine organocatalysts.

References

  • Achieving Molecular Complexity via Stereoselective Multiple Domino Reactions Promoted by a Secondary Amine Organocatalyst Accounts of Chemical Research, ACS Publications[Link]

  • Merging Organocatalysis with Transition Metal Catalysis: Highly Stereoselective α-Alkylation of Aldehydes Organic Letters, ACS Publications[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners ACS Catalysis, PMC[Link]

  • Multicatalysis protocol enables direct and versatile enantioselective reductive transformations of secondary amides Science Advances, PMC[Link]

Sources

Application

Application Note: Experimental Setup for Studying Receptor Binding of Cyclohexanamine Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Arylcyclohexylamines, NMDA Receptor (NMDAR) Antagonism, Monoamine Transporter Polypharmacology, and Radioligand Binding Kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Arylcyclohexylamines, NMDA Receptor (NMDAR) Antagonism, Monoamine Transporter Polypharmacology, and Radioligand Binding Kinetics.

Introduction & Pharmacological Landscape

Cyclohexanamine analogs—most notably the arylcyclohexylamines such as ketamine, phencyclidine (PCP), and their contemporary derivatives like methoxetamine (MXE) and 3-MeO-PCP—are a critical class of neuropharmacological agents. Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [1].

However, modern drug development and forensic toxicology require a holistic view of their polypharmacology. Recent structural modifications, such as the addition of 3-methoxy or 4-methoxy moieties to the phenyl ring, significantly alter their binding profiles, often increasing their affinity for monoamine transporters, particularly the serotonin transporter (SERT) [2]. Understanding the precise binding kinetics of these analogs is essential for predicting their dissociative potency, antidepressant efficacy, and psychotomimetic liability.

Quantitative Binding Profiles

The following table summarizes the comparative binding affinities ( Ki​ ) of prototypical and novel cyclohexanamine analogs across primary and secondary targets, demonstrating the structure-activity relationship (SAR) shifts caused by functional group substitutions [2, 3].

CompoundStructural ModificationNMDAR ( Ki​ , nM)SERT ( Ki​ , nM)DAT ( Ki​ , nM)
Ketamine 2-Cl, 2-oxo, N-methyl~659>10,000>10,000
PCP Prototypical592,2344,168
Methoxetamine (MXE) 3-MeO, 2-oxo, N-ethyl259480>10,000
3-MeO-PCP 3-MeO substitution202162,097
3-MeO-PCMo Morpholine ring7114,200>10,000

Data synthesized from NIMH Psychoactive Drug Screening Program (PDSP) assays.

Mechanism of Action: Use-Dependent Channel Blockade

Cyclohexanamines do not bind to the orthosteric glutamate site. Instead, they bind to the "PCP site" located deep within the ion channel pore of the NMDAR. This binding is use-dependent , meaning the receptor channel must first be opened by endogenous co-agonists (glutamate and glycine) before the cyclohexanamine analog can access its binding site and physically occlude the influx of calcium ( Ca2+ ) [1].

NMDAR_Mechanism Glutamate Glutamate (Orthosteric Agonist) NMDAR_Closed NMDAR (Closed State) Ion Channel Blocked by Mg2+ Glutamate->NMDAR_Closed Bind Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Bind NMDAR_Open NMDAR (Open State) Pore Accessible NMDAR_Closed->NMDAR_Open Channel Opening Cyclohexanamine Cyclohexanamine Analog (e.g., Ketamine, 3-MeO-PCP) NMDAR_Open->Cyclohexanamine Enters Pore Ca_Influx Calcium Influx (Synaptic Plasticity) NMDAR_Open->Ca_Influx Allows NMDAR_Blocked NMDAR (Blocked State) PCP Site Occupied Cyclohexanamine->NMDAR_Blocked Binds PCP Site NMDAR_Blocked->Ca_Influx Prevents

Figure 1: Use-dependent mechanism of NMDAR antagonism by cyclohexanamine analogs.

Core Methodology: [3H] MK-801 Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of novel cyclohexanamine analogs at the NMDAR, a competitive radioligand binding assay utilizing [3H] MK-801 (dizocilpine) is the gold standard [4]. MK-801 is a highly specific, high-affinity uncompetitive antagonist that binds to the exact same PCP site as arylcyclohexylamines.

Expert Insights: Causality in Assay Design
  • Why extensive tissue washing? Brain homogenates contain high levels of endogenous glutamate and glycine. If not thoroughly washed, these varying endogenous concentrations will cause inconsistent channel opening across replicates, leading to erratic [3H] MK-801 binding.

  • Why add exogenous Glutamate and Glycine? Because MK-801 and cyclohexanamines are use-dependent, the channel must be forced open during the in vitro assay. We explicitly add 10 µM L-glutamate and 10 µM glycine to the assay buffer to ensure 100% of the receptors are in the open state, allowing the radioligand to access the pore [4].

  • Why a 2-hour incubation? Uncompetitive antagonists exhibit exceptionally slow association and dissociation kinetics because they must navigate into the narrow channel pore. A minimum of 120 minutes at room temperature is required to reach true thermodynamic equilibrium.

Reagents and Materials
  • Radioligand: [3H] (+)-MK-801 (Specific activity ~20-30 Ci/mmol).

  • Tissue Source: Male Sprague-Dawley rat forebrain (contains high density of NMDARs).

  • Assay Buffer: 10 mM HEPES, pH 7.4 (adjusted at room temperature).

  • Co-agonists: 10 µM L-Glutamate and 10 µM Glycine.

  • Non-specific Binding (NSB) Competitor: 10 µM unlabeled MK-801 or 100 µM PCP.

Step-by-Step Protocol

Phase 1: Membrane Preparation (The "Extensive Wash" Protocol)

  • Homogenize frozen rat forebrain in 20 volumes of ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA using a Teflon-glass homogenizer.

  • Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in 20 volumes of HEPES buffer and incubate at 37°C for 15 minutes. (Causality: This mild heat shock helps lyse remaining synaptic vesicles to release trapped endogenous amino acids).

  • Centrifuge again at 40,000 × g for 15 minutes.

  • Repeat the resuspension and centrifugation wash steps a minimum of three additional times using ice-cold buffer.

  • Store the final pellet at -80°C or resuspend immediately in assay buffer to a final protein concentration of 0.5 mg/mL.

Phase 2: Competitive Binding Incubation

  • Prepare 96-well deep-well polypropylene plates.

  • To each well, add the following to achieve a final volume of 500 µL:

    • 50 µL of [3H] MK-801 (Final concentration: 1-2 nM).

    • 50 µL of Test Cyclohexanamine Analog (Serial dilutions from 10−10 to 10−4 M).

    • 50 µL of Co-agonist mix (Final concentration: 10 µM Glutamate + 10 µM Glycine).

    • 350 µL of NMDAR membrane suspension.

  • For NSB wells, replace the test compound with 10 µM unlabeled MK-801.

  • Seal the plate and incubate for 120 minutes at 25°C (room temperature) on a plate shaker.

Phase 3: Termination and Detection

  • Pre-soak Whatman GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. (Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and test compounds).

  • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters rapidly with 3 × 1 mL of ice-cold assay buffer. (Causality: Ice-cold buffer slows the dissociation rate of the bound radioligand to near-zero during the wash step).

  • Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Assay_Workflow Tissue Rat Forebrain Homogenization Wash Extensive Washing (Remove Endogenous Ligands) Tissue->Wash Incubate Incubation (120 min) + [3H]MK-801 + Glu/Gly Wash->Incubate Filter Rapid Filtration (GF/B + 0.1% PEI) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count

Figure 2: Experimental workflow for NMDAR radioligand binding assay.

Secondary Target Profiling: Monoamine Transporters

Because analogs like methoxetamine and 3-MeO-PCP exhibit significant affinity for the serotonin transporter (SERT) [2], profiling these secondary targets is mandatory to understand their full pharmacological footprint.

SERT Competitive Binding Protocol Synopsis

To assess SERT affinity, displacement of [3H] citalopram is utilized.

  • Membrane Prep: Rat cortical membranes are prepared similarly but homogenized in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. (Causality: SERT function is strictly dependent on Na+ and Cl− gradients; therefore, these ions must be present in the assay buffer).

  • Incubation: Membranes are incubated with 1 nM [3H] citalopram and varying concentrations of the cyclohexanamine analog for 60 minutes at 25°C.

  • NSB: Non-specific binding is defined using 10 µM fluoxetine.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI), followed by scintillation counting.

Data Analysis & Kinetic Interpretation

Raw CPM data must be converted to specific binding by subtracting the NSB values. The resulting dose-response curves are plotted using non-linear regression (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration ( IC50​ ).

To calculate the true binding affinity ( Ki​ ) from the IC50​ , apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of the radioligand used in the assay (e.g., 1 nM for [3H] MK-801).

  • Kd​ is the equilibrium dissociation constant of the radioligand for the receptor (historically ~1.5 - 2.5 nM for MK-801 at the NMDAR under these specific buffer conditions).

Quality Control Metric: A robust assay should yield a Hill slope ( nH​ ) close to -1.0. A significantly shallower slope may indicate that the cyclohexanamine analog is binding to multiple NMDAR subtypes (e.g., GluN2A vs. GluN2B) with differing affinities, warranting further subtype-specific electrophysiological investigation.

References

  • Roth, B. L., et al. "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLOS One, vol. 8, no. 3, 2013, e59334. [Link]

  • Wallach, J., et al. "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." ResearchGate, 2017. [Link]

  • Reynolds, I. J. " [3H] (+)MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor." Current Protocols in Pharmacology, 2001. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

Welcome to the Technical Support Center for the isolation and purification of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine . This highly sterically hindered, lipophilic secondary amine presents unique challenges du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine . This highly sterically hindered, lipophilic secondary amine presents unique challenges during downstream processing due to its basicity, complex stereochemistry, and physical state.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols.

I. Purification Workflow Triage

Before diving into specific troubleshooting steps, consult the decision tree below to determine the optimal purification pathway based on the impurity profile of your crude reaction mixture.

Workflow Start Crude Amine Mixture Extraction Acid-Base Extraction (Removes Neutrals) Start->Extraction Decision Purity > 95%? Extraction->Decision Distillation Vacuum Distillation (Removes Volatiles) Decision->Distillation No (High MW Impurities) Chromatography Silica + 1% TEA (Removes Polar Impurities) Decision->Chromatography No (Similar Polarity) Salt HCl Salt Formation (Crystallization) Decision->Salt Yes Distillation->Salt Chromatography->Salt Final Pure Amine HCl Salt Salt->Final

Decision tree for the purification of sterically hindered secondary amines.

II. Troubleshooting Guides & FAQs

Q1: My crude 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is a thick oil and refuses to crystallize. How can I solidify it for final purification? Causality: This compound is a highly lipophilic secondary amine with multiple bulky substituents (a 2-methylcyclohexyl ring and a 3-methylpentan-2-yl chain). These sterically demanding groups prevent efficient crystal lattice packing in the neutral freebase form, causing it to remain an oil at room temperature. Solution: Convert the freebase to a hydrochloride (HCl) salt. Protonating the amine creates a rigid, ionic interaction that significantly increases the melting point and facilitates crystallization[1]. The resulting salt can then be recrystallized from a polar aprotic/protic solvent mixture[2].

Q2: During silica gel flash chromatography, I am experiencing severe peak tailing (streaking) and low recovery. What is causing this? Causality: Standard silica gel surfaces contain free silanol (Si-OH) groups, which act as Brønsted acids. Because your secondary amine is highly basic, a strong acid-base interaction occurs between the basic amine and the acidic silanols, leading to irreversible adsorption and band-spreading[3]. Solution: Add a volatile competing base, such as 1% Triethylamine (TEA), to your mobile phase. TEA acts as a "silanol suppressor"; it preferentially binds to the acidic sites on the silica, masking them and allowing your target lipophilic amine to elute with a sharp peak shape[4]. Alternatively, switch to an amine-functionalized silica column to bypass the acidic environment entirely[3].

Q3: After isolating the pure freebase amine, I noticed a white crust forming around the cap of my storage vial over time. Has my compound degraded? Causality: Secondary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form insoluble alkyl ammonium carbamate salts[5][6]. Solution: This is a surface-level reaction. To prevent it, always store the freebase amine under an inert atmosphere (nitrogen or argon) in tightly sealed amber glass vials[6]. If bulk contamination occurs, a quick vacuum distillation will separate the volatile freebase amine from the non-volatile carbamate salts[6].

Q4: My crude reaction mixture contains unreacted primary amine and tertiary amine byproducts. Can I separate them without chromatography? Causality: Primary, secondary, and tertiary amines possess distinct basicities (pKa values) and steric profiles. Solution: A pH-controlled acid-base liquid-liquid extraction is the most scalable initial approach. By carefully adjusting the pH of the aqueous phase, you can selectively protonate and extract different classes of amines based on their pKa[2][7].

III. Quantitative Performance Data

The following table summarizes the expected performance metrics for the purification techniques applied to this specific chemical class.

Purification TechniqueTypical Purity AchievedTypical Yield RangePrimary Application & Causality
Acid-Base Extraction 90–95%>90%Bulk removal of neutral/acidic impurities by exploiting amine protonation[1].
Vacuum Distillation >98%75–85%Removal of high-MW byproducts and carbamates based on boiling point differentials[1].
Silica Chromatography (with TEA) >98%60–80%Separation of structurally similar polar impurities; TEA prevents yield loss to silanols[1].
HCl Salt Crystallization >99.5%80–95%Final polishing step for ultra-high purity; leverages ionic lattice rigidity[1].

IV. Self-Validating Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

This protocol separates the target amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude amine mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 50 mL). The basic secondary amine protonates to form a water-soluble ammonium salt, migrating to the aqueous layer[7].

  • Validation Check 1: Spot the remaining organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the amine has fully migrated to the aqueous phase. Discard the organic layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 15% aqueous NaOH dropwise until the pH > 12. The amine deprotonates back to its lipophilic freebase form, which will manifest as a cloudy oil separating from the water.

  • Organic Recovery: Extract the basified aqueous layer with fresh diethyl ether (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched freebase amine.

Protocol B: Triethylamine-Modified Flash Chromatography

This protocol is required if structurally similar basic impurities remain after extraction.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[3].

  • Column Equilibration: Pack the silica gel column and flush with 3 column volumes of the TEA-modified solvent. Causality: This pre-neutralizes the acidic silanol groups[4].

  • Loading: Load the crude amine mixture onto the column.

  • Elution: Elute using the modified solvent system.

  • Validation Check 2: Monitor fractions via TLC. The target amine should elute as a tight, circular spot without streaking.

  • Post-Processing: Pool the amine-containing fractions and concentrate. To remove residual volatile TEA, place the resulting oil under high vacuum (<1 Torr) for 12 hours.

Protocol C: Hydrochloride Salt Formation and Crystallization

This protocol converts the purified oil into a stable, highly pure solid.

  • Dissolution: Dissolve the purified freebase oil in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: Under vigorous stirring, dropwise add a stoichiometric amount of 2M HCl in diethyl ether[2].

  • Precipitation: A white precipitate of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine hydrochloride will immediately form as the ionic salt crashes out of the non-polar solvent.

  • Filtration: Filter the solid under vacuum and wash with cold anhydrous diethyl ether.

  • Validation Check 3: Perform a melting point analysis. A sharp melting point range (<2°C variance) validates the successful formation of a highly pure crystal lattice.

V. References

1.1 2.2 3.3 4. 7 5.4 6. 8 7. 5 8.6

Sources

Optimization

Technical Support Center: Stability Optimization for 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals As a highly sterically hindered secondary aliphatic amine, 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine presents unique formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

As a highly sterically hindered secondary aliphatic amine, 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine presents unique formulation and storage challenges. While the bulky 3-methylpentan-2-yl and 2-methylcyclohexyl groups provide kinetic shielding against rapid nucleophilic attack, they do not immunize the molecule against radical-mediated oxidation, atmospheric carbon dioxide scavenging, or volatilization.

This support guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the chemical and physical integrity of your experimental solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my free-base amine solution turning yellow or brown over time? A1: This discoloration is a classic indicator of oxidative degradation. Secondary amines are particularly vulnerable to auto-oxidation when exposed to dissolved oxygen, primarily degrading through mechanisms involving hydrogen abstraction and electron transfer [1]. The reaction proceeds via a three-step free-radical chain mechanism [3]. Trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware or low-purity solvents catalyze this via Fenton-type radical generation, eventually degrading the amine into nitrones, hydroxylamines, or dealkylation products.

  • Intervention: Transition to an inert atmosphere workflow (N₂ or Ar sparging) and consider the addition of an antioxidant (e.g., BHT) to quench radical propagation.

Q2: I am observing a fine white precipitate or persistent cloudiness in my solution. What is causing this? A2: You are likely observing carbamate formation. Despite steric hindrance, aliphatic secondary amines act as strong nucleophiles that readily attack atmospheric carbon dioxide (CO₂) [1]. This reversible reaction forms a carbamate intermediate, which often precipitates out of non-polar or moderately polar organic solvents as an insoluble carbamate salt.

  • Intervention: Minimize atmospheric exposure by eliminating headspace in storage vials, using airtight PTFE-lined silicone septa, and storing the solution over molecular sieves if moisture is also a concern.

Q3: My assay concentrations are dropping over time, but HPLC-UV/MS does not show any new degradation peaks. Where is the compound going? A3: If degradation peaks are absent, the loss of active titer is typically physical rather than chemical. The free-base form of this lipophilic amine possesses a non-negligible vapor pressure. It can volatilize into the vial headspace or adsorb onto the hydrophobic surfaces of plastic consumables (e.g., polypropylene tubes).

  • Intervention: Convert the volatile free base into a stable, non-volatile salt (e.g., hydrochloride or mesylate) for long-term storage, and use glass containers exclusively.

Part 2: Quantitative Degradation Profiling

To facilitate rapid diagnosis in the lab, the following table summarizes the primary degradation pathways, their analytical indicators, and targeted interventions.

Degradation PathwayMechanistic CauseVisual / Analytical IndicatorPreventive Action
Auto-Oxidation Radical-mediated H-abstraction at the α-carbon [1, 3].Yellow/brown discoloration; +16 Da (hydroxylamine) or +14 Da (nitrone) on LC-MS.Degass solvents; add 0.01% BHT; store under N₂.
Carbamate Formation Nucleophilic attack on atmospheric CO₂ [1].White precipitate; loss of solubility; +44 Da mass shift in direct infusion MS.Eliminate headspace; use airtight PTFE seals.
Volatilization High vapor pressure of the lipophilic free base.Unexplained loss of titer without secondary LC peaks.Convert to HCl salt; store at -20°C in glass.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Free-Base Solutions

Causality Check: Dissolved oxygen and trace metals are the primary culprits for amine oxidation [2]. This protocol systematically eliminates both, utilizing a sacrificial antioxidant to halt any radical propagation that bypasses the inerting process.

  • Solvent Degassing: Transfer the desired solvent (e.g., ethanol, acetonitrile) into a Schlenk flask. Sparge vigorously with high-purity Nitrogen (N₂) or Argon for at least 30 minutes to displace dissolved O₂.

    • Self-Validation: Use a trace dissolved oxygen (DO) probe to confirm DO levels are <0.1 mg/L before proceeding.

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) to the degassed solvent to achieve a final concentration of 0.01% (w/v).

  • Amine Dissolution: Under a continuous stream of inert gas, quantitatively transfer the 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine into the solvent.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation). Fill to the brim to eliminate headspace, and seal immediately with PTFE-lined caps.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage

Causality Check: Converting the amine to a protonated salt eliminates the lone pair on the nitrogen, neutralizing its nucleophilicity (preventing CO₂ attack) and drastically reducing its vapor pressure (preventing volatilization).

  • Dissolution: Dissolve the free-base amine in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 100 mg/mL. (Note: MTBE is preferred over diethyl ether to minimize peroxide risks).

  • Acidification: While stirring vigorously at 0°C (ice bath), add 1.0 M HCl in diethyl ether dropwise.

  • Validation & Precipitation: Monitor the reaction visually. Self-Validation: The protonated amine will immediately crash out of the non-polar ethereal solvent as a white crystalline solid, confirming successful salt formation. Continue addition until no further precipitation is observed (approx. 1.1 molar equivalents).

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous MTBE to remove unreacted free base.

  • Drying: Dry the resulting hydrochloride salt in a vacuum desiccator over P₂O₅ for 24 hours to remove residual solvent and ambient moisture.

Part 4: Mechanistic Workflow Visualization

AmineStability Amine 2-methyl-N-(3-methylpentan-2-yl) cyclohexan-1-amine (Free Base) O2 Oxygen (O2) Exposure Amine->O2 Aerobic CO2 Carbon Dioxide (CO2) Exposure Amine->CO2 Atmospheric Vol Volatilization / Adsorption Amine->Vol Open System OxDeg Oxidative Degradation (Nitrones/Dealkylation) O2->OxDeg Carb Carbamate Formation (Precipitation) CO2->Carb Loss Loss of Active Titer Vol->Loss N2 N2 Sparging & Antioxidants OxDeg->N2 Prevented by Seal Airtight PTFE Seals Carb->Seal Prevented by Salt Conversion to HCl Salt Loss->Salt Prevented by Stable Long-Term Stable Formulation N2->Stable Seal->Stable Salt->Stable

Logical workflow of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine degradation and stabilization.

References

  • Borhani, T. N. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI Sustainability. Available at:[Link] [1]

  • Srikanth, C. S., et al. (2014). Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. PubMed Central (PMC). Available at:[Link] [2]

  • Liu, Y., et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ACS Industrial & Engineering Chemistry Research. Available at:[Link] [3]

Troubleshooting

troubleshooting poor resolution in chiral chromatography of secondary amines

Welcome to the technical support center for troubleshooting poor resolution in the chiral chromatography of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to diag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting poor resolution in the chiral chromatography of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common separation challenges. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower your method development.

Troubleshooting Guide: A Systematic Approach to Poor Resolution

Poor resolution in chiral chromatography can stem from a variety of factors, ranging from suboptimal mobile phase conditions to an inappropriate choice of stationary phase. The following guide provides a logical workflow to systematically identify and address the root cause of your separation issues.

Diagram: Systematic Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing resolution problems with secondary amines.

TroubleshootingWorkflow Start Poor or No Resolution CheckPeakShape 1. Assess Peak Shape (Tailing, Fronting, Broad?) Start->CheckPeakShape OptimizeMobilePhase 2. Optimize Mobile Phase CheckPeakShape->OptimizeMobilePhase Peaks are symmetrical but overlapping MobilePhaseAdditives 2a. Adjust Additives (Acidic/Basic) CheckPeakShape->MobilePhaseAdditives Peaks are tailing OptimizeMobilePhase->MobilePhaseAdditives OrganicModifier 2b. Vary Organic Modifier (% and Type) MobilePhaseAdditives->OrganicModifier FlowRateTemp 2c. Adjust Flow Rate & Temperature OrganicModifier->FlowRateTemp ConsiderCSP 3. Evaluate Chiral Stationary Phase (CSP) FlowRateTemp->ConsiderCSP Resolution still poor End Resolution Achieved FlowRateTemp->End Improvement seen ColumnHealth 3a. Check Column Health (Inject Standard, Flush) ConsiderCSP->ColumnHealth ScreenCSPs 3b. Screen Different CSPs (Amylose vs. Cellulose) ColumnHealth->ScreenCSPs Derivatization 4. Consider Derivatization ScreenCSPs->Derivatization No separation on multiple CSPs ScreenCSPs->End Separation achieved Derivatization->End

Caption: A logical workflow for systematically troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

This section directly addresses specific issues encountered during the chiral separation of secondary amines.

Q1: I have no enantiomeric separation at all. Where should I begin?

A1: When you observe a single, unresolved peak, the primary issue is a lack of enantioselectivity between your analyte and the Chiral Stationary Phase (CSP) under the current conditions.

Causality: Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP, with at least one being stereoselective.[1] If these interactions are not established, the enantiomers will behave identically in the chromatographic system.

Troubleshooting Steps:

  • Confirm System Suitability: First, inject a standard compound known to resolve on your column to ensure the column and system are performing correctly.[2]

  • Screen Different Mobile Phase Modes: The interaction between the analyte, CSP, and mobile phase is a delicate balance. A complete lack of separation often indicates that the chosen solvent system is not conducive to chiral recognition. If you are using a normal-phase (e.g., hexane/isopropanol), a logical next step is to screen reversed-phase or polar organic modes, as these can offer complementary enantioselectivities.[3]

  • Screen Different CSPs: If various mobile phases on a single column fail, the inherent selectivity of the CSP is likely insufficient for your analyte.[2] Polysaccharide-based CSPs (derivatives of amylose and cellulose) are the most widely used and often show different selectivities.[4][5] Screening a small set of columns with different chiral selectors is the most effective strategy to find a starting point for separation.[6]

Q2: My peaks for the secondary amine are severely tailing. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like secondary amines is a very common problem. It is typically caused by strong, undesirable secondary interactions between the basic amine group and acidic sites on the silica surface of the stationary phase.

Causality: The lone pair of electrons on the secondary amine's nitrogen atom makes it a Lewis base. This basic site can interact strongly with residual silanol groups (Si-OH) on the silica support, which are acidic. This strong interaction leads to a non-ideal partitioning process, resulting in a "tailing" peak shape.[2]

Troubleshooting Steps:

  • Use a Basic Mobile Phase Additive: This is the most effective solution. Adding a small amount of a competing base to the mobile phase will saturate the acidic silanol sites on the stationary phase. This prevents the secondary amine analyte from interacting with them, leading to a more symmetrical peak shape.

    • Recommended Additives: For normal phase, Diethylamine (DEA) or Triethylamine (TEA) are common choices.[3]

    • Typical Concentration: Start with 0.1% (v/v) of the additive in the mobile phase. The concentration can be optimized, as even small changes can significantly impact retention and selectivity.[4][7]

  • Check for Column Overload: Injecting too much sample can saturate the chiral recognition sites on the CSP, leading to tailing.[8] Dilute your sample or increase the split ratio (in GC) and re-inject.

  • Ensure Proper Column Conditioning: If a column was previously used with an acidic additive, there might be a "memory effect".[9] Ensure the column is thoroughly flushed and equilibrated with the new basic mobile phase before analysis.

Q3: I have some separation (Rs < 1.5), but it's not baseline. How can I improve the resolution?

A3: Partial separation is an excellent starting point. Improving resolution from this point involves fine-tuning the parameters that affect chromatographic efficiency (N), selectivity (α), and retention factor (k'). The resolution equation (Rs) is governed by these three factors. Selectivity (α) is often the most influential parameter to adjust for significant improvements in chiral separations.[4]

Causality: Resolution is a function of how far apart two peaks are (selectivity) and how wide those peaks are (efficiency). Small changes to the mobile phase composition, temperature, or flow rate can alter the thermodynamics and kinetics of the analyte-CSP interaction, thereby improving selectivity or efficiency.[10][11]

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • In Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A small change, even 1-2%, can have a large effect. Also, test different alcohols; ethanol sometimes provides different selectivity compared to isopropanol.[2][12]

  • Reduce the Flow Rate: Chiral recognition can be a kinetically slow process. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers have to interact with the CSP, which can improve efficiency and resolution.[2]

  • Conduct a Temperature Study: Temperature affects the thermodynamics of chiral recognition.[10] Analyzing the sample at different column temperatures (e.g., 10°C, 25°C, and 40°C) is crucial. Lower temperatures often increase selectivity and resolution, but this is not universal; sometimes, higher temperatures can improve peak shape or even reverse the elution order.[4][11]

Diagram: Key Interactions in Chiral Recognition

This diagram illustrates the conceptual basis for chiral separation of a secondary amine on a polysaccharide-based CSP.

ChiralRecognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Secondary Amine Enantiomer H_Bond Hydrogen Bonding Site (e.g., Carbamate -NH) Pi_Stack π-π Stacking Site (e.g., Phenyl Group) Steric_Hindrance Steric Hindrance Pocket Amine_Group >N-H (H-bond donor/acceptor) Amine_Group->H_Bond H-Bond Aryl_Group Aromatic Ring (π-system) Aryl_Group->Pi_Stack π-π Interaction Bulky_Group Bulky Group (Steric) Bulky_Group->Steric_Hindrance Steric Fit/Exclusion

Caption: Conceptual model of interactions enabling chiral recognition.

Data & Protocols

Table 1: Effect of Common Mobile Phase Additives for Secondary Amines
AdditiveTypical ConcentrationModePrimary Purpose & Causality
Diethylamine (DEA) 0.1% - 0.5% (v/v)Normal PhasePeak Shape Improvement: Acts as a competing base to block acidic silanol sites on the silica support, preventing secondary interactions with the basic analyte.[3]
Triethylamine (TEA) 0.1% - 0.5% (v/v)Normal PhasePeak Shape Improvement: Similar mechanism to DEA but is a slightly bulkier base. Can sometimes offer different selectivity.[7]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Reversed PhaseControl Ionization: Suppresses the ionization of residual silanols and ensures the secondary amine is consistently protonated, which can lead to sharper peaks and reproducible retention.[3]
Formic Acid (FA) 0.05% - 0.1% (v/v)Reversed PhaseControl Ionization: A volatile alternative to TFA, making it more suitable for LC-MS applications. Serves the same purpose of controlling ionization state.[4]
Protocol: When to Consider Derivatization

If extensive screening of columns and mobile phases fails to yield separation, derivatization can be a powerful alternative strategy. This involves chemically modifying the secondary amine with a chiral reagent to create a pair of diastereomers.

Principle: Enantiomers have identical physical properties and are difficult to separate on achiral columns. By reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA), you form diastereomers.[13] Diastereomers have different physical properties and can be readily separated on a standard, less expensive achiral column (e.g., C18).[13][14]

Advantages:

  • Cost-Effectiveness: Allows the use of robust and inexpensive achiral columns.[13]

  • Enhanced Sensitivity: The derivatizing agent can introduce a chromophore or fluorophore, significantly improving UV or fluorescence detection limits.[13][15]

  • Improved Chromatography: Can improve the peak shape and chromatographic behavior of the analyte.[13]

Common Derivatizing Agents for Secondary Amines:

  • Marfey's Reagent (FDAA): Reacts with amines under mild alkaline conditions to produce strongly UV-absorbing derivatives.[13]

  • Chiral Chloroformates (e.g., FLEC): (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) reacts with secondary amines to form fluorescent diastereomers, enabling sensitive detection.[14]

  • Mosher's Reagent (MTPA-Cl): While primarily used for NMR, it can also be used for chromatographic separation of the resulting diastereomeric amides.[13]

Step-by-Step Workflow for Derivatization:

  • Select the Reagent: Choose a chiral derivatizing agent based on your detection needs (UV, Fluorescence) and the reactivity of your secondary amine. Ensure you obtain an enantiomerically pure reagent.

  • Reaction Optimization: Follow the supplier's protocol for the derivatization reaction. Key parameters to optimize include:

    • Stoichiometry: Use a slight excess of the derivatizing reagent to ensure the reaction goes to completion.

    • Reaction Time & Temperature: Monitor the reaction progress to determine the optimal time and temperature for complete conversion without degradation.

    • pH/Catalyst: Many reactions require specific pH conditions (e.g., mild alkaline for FDAA) or a catalyst.[13]

  • Quench the Reaction: Stop the reaction after the optimal time to prevent side-product formation.

  • Sample Cleanup (if necessary): Remove excess reagent using a simple liquid-liquid extraction or solid-phase extraction (SPE) step.

  • Achiral Chromatography: Develop a separation method for the resulting diastereomers on a standard achiral column (e.g., C18, silica). Since they are different compounds, method development is typically more straightforward than chiral chromatography.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KSBB Journal. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004). Journal of Chromatography A. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2011). ResearchGate. Available at: [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). Molecules. Available at: [Link]

  • Temperature Dependence of Enantioselectivity in Complexations of Optically Active Phenolic Crown Ethers with Chiral Amines in Solution. (2002). Journal of the Chinese Chemical Society. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). Molecules. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). Chemical Reviews. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Separation Science. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Available at: [Link]

  • How can I improve my chiral column resolution?. (2014). ResearchGate. Available at: [Link]

Sources

Optimization

enhancing the efficiency of final product isolation and purification

Welcome to the DSP Technical Support Center. As drug development professionals, you know that upstream titers have increased exponentially, shifting the manufacturing bottleneck directly to downstream isolation and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DSP Technical Support Center. As drug development professionals, you know that upstream titers have increased exponentially, shifting the manufacturing bottleneck directly to downstream isolation and purification. This guide is designed to provide mechanistic troubleshooting and self-validating protocols for the most critical stages of product recovery: Chromatography, Tangential Flow Filtration (TFF), and Lyophilization.

DSP_Workflow Start Clarified Harvest Capture Capture Chromatography Start->Capture Polish Polishing (IEX / SEC) Capture->Polish TFF UF/DF (TFF) Polish->TFF Lyo Final Isolation (Lyophilization) TFF->Lyo

Figure 1: Standard Downstream Processing (DSP) Workflow for Biologics.

Section 1: Chromatography (Capture & Polishing)

Q: Why am I experiencing high backpressure and declining resolution over multiple cycles?

A: Progressive backpressure and peak broadening are rarely mechanical pump issues; they are almost always symptoms of column fouling or bed compression. When working with highly unclarified samples or complex cell lysates, lipids, host cell proteins (HCPs), and target protein aggregates precipitate at the top of the resin bed [1].

Mechanistic Causality: If a sample's pH or ionic strength shifts drastically upon contact with the equilibration buffer, proteins lose solubility and crash out. This creates a localized "crust" on the column frit, acting as an unintended secondary filter. This restricts flow, increases shear stress, and physically compresses the agarose or polymer resin bed, destroying the theoretical plates required for high resolution.

Resolution:

  • Sample Conditioning: Ensure the sample is filtered (0.22 µm or 0.45 µm) and its pH/conductivity exactly matches the binding buffer.

  • Stringent Washing: Incorporate a stringent wash step using 0.5–1.0 M NaCl, or non-ionic detergents (e.g., 0.1–0.5% Tween-20 or Triton X-100) to disrupt non-specific hydrophobic interactions before elution [1].

Q: How do I resolve low target protein recovery/yield during affinity chromatography?

A: Low yield with a clean chromatogram usually indicates the protein is either failing to bind or failing to elute. If the protein is found in the flow-through, the binding kinetics are too slow for your flow rate, or the tag (e.g., His-tag, Protein A Fc-region) is sterically hindered. If the protein remains on the column, your elution conditions lack rigor [2].

Resolution: Decrease the loading flow rate to increase residence time. If the protein is trapped on the column, increase the concentration of the competitor (e.g., imidazole for IMAC) or decrease the pH further (for Protein A) to break the affinity interaction [2].

Self-Validating Protocol: Column Packing & Equilibration Validation

To trust your chromatography data, the column itself must be a self-validating system. Never begin a purification run without confirming bed integrity.

Step-by-Step Methodology:

  • Equilibration: Flush the packed column with 3–5 Column Volumes (CV) of running buffer until pH and conductivity traces are perfectly flat.

  • Tracer Injection: Inject a tracer pulse equivalent to 1% to 2% of the total CV. Use 1.0 M NaCl (monitor via conductivity) or 2% Acetone (monitor via UV 280 nm).

  • Elution: Run the buffer at your target operational flow rate for 1.5 CVs and record the peak.

  • Validation (Asymmetry Calculation): Calculate the Asymmetry factor ( As​=b/a ) at 10% of the peak height.

    • Causality: An As​ between 0.8 and 1.8 validates that the fluid flow is uniform. An As​>1.8 (tailing) indicates channeling or a loosely packed bed. An As​<0.8 (fronting) indicates an over-compressed bed. Do not proceed with purification if As​ falls outside this range.

Section 2: Tangential Flow Filtration (TFF) / UFDF

Q: My permeate flux is dropping rapidly during concentration. How do I optimize Transmembrane Pressure (TMP)?

A: A rapid drop in permeate flux indicates severe membrane fouling, usually because the system is operating in the "pressure-independent regime" [3].

Mechanistic Causality: In TFF, fluid flows tangentially across the membrane. As you increase TMP, you force more fluid through the pores (permeate), which leaves behind a high concentration of proteins at the membrane wall (concentration polarization). Initially, increasing TMP linearly increases flux (Pressure-Dependent Regime). However, at a certain threshold, the protein accumulation becomes so dense it forms a physical gel layer. At this point, increasing TMP no longer increases flux; it merely compresses the gel layer, increasing resistance and permanently fouling the membrane [3, 4].

Resolution: You must perform a TMP excursion trial to find the "knee" of the curve—the exact point where the regime shifts. Operate just below this knee.

Data Presentation: TMP vs. Flux Optimization Matrix

Example data for a 100 kDa MWCO cassette concentrating a monoclonal antibody.

TMP Setpoint (bar)Permeate Flux (LMH)Hydrodynamic RegimeOperational Recommendation
0.525Pressure-DependentIncrease TMP; flux scales linearly.
1.045Pressure-DependentApproaching optimal efficiency.
1.5 52 Transition (Knee) Ideal Operating Point. Maximum yield, low fouling.
2.054Pressure-IndependentDanger zone. Gel layer formation begins.
2.550Pressure-IndependentFlux decline due to severe polarization. Decrease TMP.

Section 3: Final Isolation (Lyophilization)

Q: Why is my lyophilized cake collapsing, shrinking, or exhibiting "meltback"?

A: Cake collapse and meltback are structural failures that occur when the formulation's critical thermal thresholds are violated during the primary drying phase [5].

Mechanistic Causality: Every formulation has a glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ) and a critical collapse temperature ( Tc​ ). During primary drying, ice sublimes into vapor. If the shelf temperature causes the product temperature to rise above Tc​ , the amorphous matrix regains molecular mobility. It cannot support its own weight and physically collapses [6]. "Meltback" occurs when primary drying is terminated too early. Residual ice remains in the vial, and when the temperature is ramped up for secondary drying, this ice melts into water, dissolving the dried cake and creating cavities [5].

Resolution:

  • Use Differential Scanning Calorimetry (DSC) to empirically determine your formulation's Tg′​ and Freeze-Drying Microscopy (FDM) to determine Tc​ [6].

  • Ensure the product temperature remains strictly below Tc​ throughout the entirety of primary drying.

  • If primary drying is taking too long at these low temperatures, introduce an "annealing" step during freezing (holding the temperature slightly above final freezing temp) to encourage the growth of larger ice crystals, which leave larger pores for faster vapor escape[5].

Lyo_Troubleshooting Issue Cake Collapse / Meltback CheckTemp Is Primary Drying Temp > Tc? Issue->CheckTemp YesTemp Reduce Shelf Temp below Tc CheckTemp->YesTemp Yes NoTemp Check Freezing Rate CheckTemp->NoTemp No FastFreeze Ice crystals too small (High vapor resistance) NoTemp->FastFreeze Anneal Add Annealing Step (Increase crystal size) FastFreeze->Anneal

Figure 2: Logical decision tree for troubleshooting lyophilized cake structural failures.

References

  • Creative Biolabs. Protein Purification Protocol & Troubleshooting. Available at: [Link]

  • LyophilizationWorld. Common problems with lyophilized drugs in the lyophilization process. Available at:[Link]

  • Leukocare. Lyophilized Cake Appearance Analysis: Stability & CQAs. Available at: [Link]

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in N-Substituted Cyclohexylamines: A Comparative Guide to Biological Activity

Executive Summary N-substituted cyclohexylamines represent a highly versatile pharmacophore in medicinal chemistry, most notably serving as the structural backbone for various synthetic opioids and central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-substituted cyclohexylamines represent a highly versatile pharmacophore in medicinal chemistry, most notably serving as the structural backbone for various synthetic opioids and central nervous system (CNS) agents. For researchers and drug development professionals, understanding the profound impact of stereochemistry on this scaffold is critical.

This guide objectively compares the biological activity of different stereoisomers of N-substituted cyclohexylamines, utilizing the prototypical U-47700 (a benzamide) and U-50488 (an arylacetamide) series as case studies. We will examine how spatial orientation dictates receptor affinity, subtype selectivity (μ-opioid vs. κ-opioid), and off-target binding, supported by validated experimental protocols.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

In N-substituted 1,2-diaminocyclohexanes, the cyclohexane ring adopts a chair conformation. The relative orientation (cis vs. trans) of the amine substituents determines their equatorial or axial positioning.

  • The Trans-Advantage: Molecular modeling reveals that trans-stereoisomers (which can adopt a di-equatorial conformation) project their N-substituents at an optimal vector to interact with the hydrophobic binding pocket of opioid receptors . This alignment is required to form a critical salt bridge with a conserved aspartate residue (e.g., D138 in the κ-opioid receptor).

  • The Cis-Penalty: Cis-isomers are forced into an axial-equatorial conformation. This introduces steric strain and misaligns the aromatic rings, resulting in a near-complete loss of opioid receptor affinity. Consequently, cis-isomers often exhibit increased off-target binding to sigma ( σ ) and D2​ -dopamine receptors .

  • Absolute Configuration and Subtype Selectivity: Even within the active trans configuration, the absolute stereochemistry (1R,2R vs. 1S,2S) acts as a selectivity switch depending on the linker length. Without a methylene spacer (U-47700 series), the (1R,2R) isomer is highly selective for the μ-opioid receptor (MOR). With a methylene spacer (U-50488 series), the (1S,2S) isomer becomes highly selective for the κ-opioid receptor (KOR) .

Pathway Ligand trans-Stereoisomer (Active Ligand) Receptor Opioid Receptor (MOR / KOR) Ligand->Receptor Binds Hydrophobic Pocket GProt Gi/o Protein (α-subunit) Receptor->GProt Activates Effector Adenylyl Cyclase (Effector) GProt->Effector Inhibits Outcome cAMP Levels (Decreased) Effector->Outcome Reduces Synthesis

Caption: Gi/o-coupled signaling pathway activated by trans-stereoisomers of N-substituted cyclohexylamines.

Comparative Data Analysis

The following table synthesizes quantitative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) for the stereoisomers of U-47700 and U-50488, illustrating the drastic divergence in biological activity based on spatial configuration.

Compound SeriesStereochemistryTarget ReceptorBinding Affinity ( Ki​ / Kd​ )Functional Potency ( EC50​ )Off-Target / Notes
U-47700 trans-(1R,2R)MOR5.3 nM8.8 nMPrimary active isomer; highly potent MOR agonist.
U-47700 trans-(1S,2S)MOR> 500 nM~ 1,000 nM>100-fold drop in potency compared to (1R,2R).
U-50488 trans-(1S,2S)KOR0.2 - 0.34 nM9.3 nMKnown as U-50488H; prototypical KOR selective agonist.
U-50488 cis-(1R,2S) / (1S,2R)KORNo AffinityN/AComplete loss of KOR affinity; shifts to σ and D2​ receptors.

Data aggregated from in vitro cyclic adenosine monophosphate (cAMP) accumulation assays and radioligand binding studies , .

Self-Validating Experimental Protocols

To accurately evaluate the biological activity of these stereoisomers, researchers must employ self-validating assay systems. Below are the step-by-step methodologies designed to ensure data integrity and reproducibility.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Purpose: To determine the Ki​ of specific stereoisomers for MOR or KOR. Causality: Enantiomers possess identical physical properties in achiral environments. Radioligand assays isolate the biological chiral environment (the receptor) to quantify the exact thermodynamic affinity of each isomer.

  • Membrane Preparation: Harvest and homogenize CHO cells stably expressing human MOR or KOR in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM [3H] -diprenorphine) and varying concentrations of the separated stereoisomer ( 10−11 to 10−5 M).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM of unlabeled Naloxone. Logic: This saturates all specific opioid receptors. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding.

  • Filtration & Detection: Terminate the reaction after 1 hour by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify via a liquid scintillation counter.

  • Data Analysis: Plot dose-response curves to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (Functional Efficacy)

Purpose: To determine the EC50​ and maximal efficacy ( Emax​ ) of the stereoisomers. Causality: Opioid receptors are Gi/o​ -coupled. Their activation inhibits adenylyl cyclase, lowering cAMP. Because basal cAMP levels in resting cells are too low to measure a robust decrease, the system must be artificially stimulated with Forskolin to create a high cAMP baseline.

  • Cell Seeding: Plate MOR/KOR-expressing cells in a 384-well microplate at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation: Add 10 µM Forskolin to all test wells to robustly activate adenylyl cyclase.

  • Isomer Addition: Immediately add the stereoisomers at varying concentrations ( 10−12 to 10−5 M).

  • Self-Validation (Reference Standard): Run a full agonist standard (e.g., DAMGO for MOR, or U-69,593 for KOR) across a full dose-response curve on the same plate. Logic: This defines the 100% maximal efficacy ( Emax​ ) of the system, allowing you to determine if your stereoisomer is a full or partial agonist.

  • Detection: Incubate for 30 minutes, lyse the cells, and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit.

  • Data Analysis: Plot the FRET ratio against the log concentration of the stereoisomer to calculate the EC50​ .

Workflow Sep 1. Chiral Separation (HPLC/SFC) Bind 2. Radioligand Binding (Determine Ki) Sep->Bind Func 3. Forskolin-Stimulated cAMP Assay (EC50) Bind->Func Data 5. Stereoselectivity Profiling & SAR Bind->Data Val 4. Self-Validation (Reference Agonist & NSB) Func->Val Calibrates Emax/NSB Func->Data

Caption: Experimental workflow for functional screening and validation of N-substituted cyclohexylamine stereoisomers.

Conclusion

For drug development professionals, N-substituted cyclohexylamines offer a powerful, tunable scaffold. However, the data strictly dictates that stereochemical control is non-negotiable. The trans configuration is an absolute prerequisite for opioid receptor activity, while the absolute configuration (1R,2R vs. 1S,2S) acts as a precise dial for receptor subtype selectivity. Implementing rigorous, self-validating assays—combining radioligand binding with Forskolin-stimulated functional assays—is the gold standard for profiling these complex pharmacophores.

References

  • Title: U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market Source: Brain Sciences, 2020. URL: [Link]

  • Title: DARK Classics in Chemical Neuroscience: U-47700 Source: ACS Chemical Neuroscience, 2020. URL: [Link]

  • Title: A systematic review on the kappa opioid receptor and its ligands: New directions for the treatment of pain, anxiety, depression, and drug abuse Source: ChemRxiv, 2021. URL: [Link]

  • Title: Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications Source: International Journal of Environmental Research and Public Health (via PubMed Central), 2021. URL: [Link]

Comparative

Cross-Validation of HPLC and GC-MS for Amine Analysis: A Comprehensive Methodological Guide

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical development and metabolomics is the accurate quantification of amines. Whether profiling biogenic amines in biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges encountered in pharmaceutical development and metabolomics is the accurate quantification of amines. Whether profiling biogenic amines in biological matrices or monitoring residual amine solvents as precursors to carcinogenic N-nitrosamines, analytical precision is non-negotiable.

Amines are notoriously difficult to analyze. Their high polarity, basicity, and propensity for hydrogen bonding lead to severe peak tailing on chromatographic columns. Furthermore, aliphatic amines lack native chromophores, rendering standard UV detection ineffective. To overcome these limitations, laboratories must employ orthogonal analytical techniques—specifically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and cross-validate the results to ensure absolute data integrity.

This guide provides an objective, data-driven comparison of HPLC and GC-MS methodologies for amine analysis, complete with mechanistic explanations and field-proven protocols.

Mechanistic Foundations of Method Selection

The decision to use HPLC versus GC-MS hinges on the physicochemical properties of the target amine and the required limit of detection (LOD).

  • HPLC-UV/MS relies on liquid-phase partitioning. It is the technique of choice for non-volatile, high-molecular-weight, or thermally labile amines. Because most amines lack a chromophore, pre-column derivatization (e.g., using Dansyl chloride) is employed to introduce a fluorescent naphthyl group, enabling highly sensitive UV or fluorescence detection[1].

  • GC-MS relies on gas-phase volatility and thermal stability. Free amines interact strongly with active silanol groups on GC capillary columns, causing irreversible adsorption and peak tailing. Derivatization (e.g., using propyl chloroformate) is mandatory to mask the active hydrogen, converting the amine into a volatile, thermally stable carbamate[1][2]. This allows for trace-level quantification using Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode[3].

Cross-validating these orthogonal techniques ensures that quantitative results are free from matrix-induced bias, a critical requirement for meeting ICH Q2(R1) validation guidelines in pharmaceutical development[3].

Experimental Workflows & Protocols

To establish a self-validating system, both protocols below incorporate internal standards (IS) to correct for derivatization efficiency and matrix effects.

G cluster_HPLC HPLC-UV/MS Workflow cluster_GC GC-MS Workflow Sample Amine Sample (Pharmaceutical API) HPLC_Deriv Pre-column Derivatization (e.g., Dansyl Chloride) Sample->HPLC_Deriv GC_Deriv Derivatization (e.g., Propyl Chloroformate) Sample->GC_Deriv HPLC_Sep Reversed-Phase (C18) Separation HPLC_Deriv->HPLC_Sep HPLC_Det UV/Fluorescence or ESI-MS Detection HPLC_Sep->HPLC_Det Validation Data Cross-Validation (ICH Q2 Guidelines) HPLC_Det->Validation GC_Sep Capillary GC (e.g., HP-5MS) Separation GC_Deriv->GC_Sep GC_Det Electron Ionization (EI) MS Detection (SIM/MRM) GC_Sep->GC_Det GC_Det->Validation

Parallel workflows for HPLC and GC-MS amine analysis culminating in data cross-validation.

Protocol A: HPLC-UV/MS (Dansyl Chloride Derivatization)

Mechanistic Goal: Introduce a chromophore to aliphatic amines while increasing hydrophobicity for optimal retention on a C18 reversed-phase column.

  • Sample Preparation: Dissolve the amine standard or API sample in a 50:50 water/methanol mixture. Spike with an appropriate internal standard (e.g., an isotopically labeled amine).

  • Alkaline Buffering: Add 100 µL of sodium carbonate buffer (pH 9.0) to 100 µL of the sample.

    • Causality: The alkaline environment deprotonates the amine ( R−NH3+​ R−NH2​ ), maximizing its nucleophilicity for the subsequent substitution reaction.

  • Derivatization: Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone). Vortex thoroughly.

  • Incubation: Heat the mixture at 40°C for 30 minutes in the dark.

    • Causality: Dansyl derivatives are highly photosensitive. Gentle heating overcomes the slow reaction kinetics associated with sterically hindered secondary amines[4].

  • Quenching: Add 50 µL of 10% methylamine to consume any unreacted Dansyl chloride, preventing baseline interference during chromatography.

  • Separation & Detection: Inject 10 µL onto a C18 column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm).

Protocol B: GC-MS (Propyl Chloroformate Derivatization)

Mechanistic Goal: Eliminate hydrogen bonding and increase volatility to prevent column adsorption and thermal degradation.

  • Sample Preparation: Transfer 500 µL of the aqueous amine sample (spiked with internal standard) into a glass vial.

  • Catalysis & pH Adjustment: Add 50 µL of pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a catalyst, driving the reaction forward by neutralizing the hydrochloric acid byproduct formed during derivatization.

  • Derivatization: Add 50 µL of propyl chloroformate (PCF). Vortex for 1 minute.

    • Causality: PCF reacts instantaneously with primary and secondary amines at room temperature to form highly volatile carbamates, eliminating the need for prolonged heating[2].

  • Extraction: Add 500 µL of hexane. Vortex vigorously to extract the derivatized amines into the organic layer. Centrifuge to break any emulsions.

  • Separation & Detection: Inject 1 µL of the upper hexane layer into the GC-MS (splitless mode) onto a non-polar capillary column (e.g., 30 m HP-5MS, 0.25 µm film)[1].

    • Causality: Splitless injection ensures maximum transfer of trace analytes onto the column. Operate the MS in Electron Ionization (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM) for targeted, high-sensitivity quantification[5].

Quantitative Performance & Cross-Validation Data

When cross-validating these methods, the goal is to prove that both orthogonal techniques yield statistically equivalent results. The table below synthesizes typical validation parameters for amine analysis, demonstrating the comparative strengths of each platform[1].

Validation ParameterHPLC-UV/MS PerformanceGC-MS PerformanceMechanistic Causality & Analytical Impact
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity. Derivatization ensures analytes remain in a single, stable chemical state.
Accuracy (% Recovery) 85% - 103%80% - 120%HPLC often shows tighter recovery ranges due to fewer volatility-related losses during sample preparation and extraction.
Precision (%RSD) < 6%< 15%HPLC exhibits superior precision for routine analyses. GC-MS variability is typically driven by injection port dynamics and thermal expansion of the solvent.
Limit of Detection (LOD) 0.01 - 0.10 mg/kg0.04 - 0.42 µg/mLGC-MS (in SIM/MRM mode) generally offers superior sensitivity, making it the preferred choice for trace-level genotoxic impurity profiling[1][3].
Limit of Quantification (LOQ) 0.02 - 0.31 mg/kg0.16 - 1.68 µg/mLConsistent with LOD, GC-MS excels at quantifying residual amines at parts-per-billion (ppb) levels.
Case Study: Genotoxic Impurities in Pharmaceuticals

Recent regulatory scrutiny has focused on residual volatile amines (e.g., tert-butylamine, pyrrolidine, diisopropyl-ethylamine) in Active Pharmaceutical Ingredients (APIs) because they serve as direct precursors to carcinogenic N-nitrosamines[3]. In a cross-validation study, GC-MS provided the necessary sensitivity (LODs in the low ng/mL range) to detect these trace precursors, while LC-MS was utilized to confirm the absence of thermal degradation artifacts that occasionally occur in the GC injection port[3]. By utilizing both techniques, laboratories can confidently meet the stringent ICH Q3A(R2) guidelines for residual impurities.

References

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: Acta Poloniae Pharmaceutica - Drug Research (via ResearchGate) URL:[Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: Analytical and Bioanalytical Chemistry URL:[Link]

Sources

Validation

Comparative Efficacy Analysis of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine and Standard Reference Compounds: A Guide for Preclinical Evaluation

Introduction The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Cyclohexylamine derivatives represent a versatile class of compounds with a history of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Cyclohexylamine derivatives represent a versatile class of compounds with a history of significant pharmacological activity.[1][2] While the arylcyclohexylamine subclass, which includes well-known agents like ketamine and phencyclidine (PCP), is primarily characterized by its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, the broader family of saturated and substituted cyclohexylamines exhibits a wide array of biological effects, including analgesic, anti-inflammatory, and neuropharmacological properties.[3][4][5][6][7]

This guide focuses on 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine , a novel saturated cyclohexylamine derivative. As of this writing, there is no publicly available data on the biological activity of this specific molecule. However, its core structure suggests potential for therapeutic efficacy. This document provides a comprehensive framework for researchers to evaluate its potential, comparing it against established standard reference compounds in key therapeutic areas. We will outline the scientific rationale for selecting specific comparators and provide detailed, validated experimental protocols for a robust head-to-head analysis.

The structure of the target compound, lacking the aryl moiety of dissociative anesthetics, directs our investigation away from primary NMDA receptor antagonism and towards other potential mechanisms demonstrated by related cyclohexylamine structures.[1][2][6] Our analysis will therefore focus on two primary, hypothesized areas of activity: analgesia and anti-inflammatory effects .

Hypothesized Mechanisms and Selection of Reference Compounds

Given the structural class, we hypothesize that 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine may exert its effects through modulation of central pain pathways or by inhibiting key inflammatory mediators. To rigorously test these hypotheses, a careful selection of standard reference compounds is essential.

Analgesic Activity

Many amine-containing structures interact with pain-modulating pathways. The evaluation will compare the test compound against two gold-standard analgesics with distinct mechanisms of action.

  • Morphine: A potent µ-opioid receptor agonist, representing the classical standard for centrally acting analgesics. Its inclusion allows for the determination of whether the novel compound acts via opioid pathways.

  • Tramadol: A centrally acting analgesic with a multi-modal mechanism. It is a weak µ-opioid receptor agonist, and its primary analgesic effects are attributed to the inhibition of serotonin and norepinephrine reuptake. This makes it an excellent comparator for a novel amine compound that may have non-opioid central activity.

Anti-Inflammatory Activity

Research into cyclohexene derivatives has revealed potent inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] This provides a strong rationale for investigating the anti-inflammatory potential of our target compound.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It serves as a classical benchmark for anti-inflammatory activity.

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes (like those for TNF-α and IL-6). It is the gold standard for assessing the inhibition of cytokine production.

Comparative Efficacy Data Summary

The following tables are presented as a template for organizing experimental data. They are designed for a clear, side-by-side comparison of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine against the selected reference standards.

Table 1: In Vivo Analgesic Activity

CompoundHot Plate Test (ED₅₀, mg/kg)Tail-Flick Test (ED₅₀, mg/kg)Antagonism by Naloxone
Test Compound Data to be determinedData to be determinedData to be determined
MorphineLiterature/Internal Control ValueLiterature/Internal Control ValueYes
TramadolLiterature/Internal Control ValueLiterature/Internal Control ValuePartial/Weak
Vehicle ControlNo effectNo effectN/A

Table 2: In Vitro Anti-Inflammatory Activity (LPS-Stimulated RAW 264.7 Macrophages)

CompoundNO Production (IC₅₀, µM)TNF-α Secretion (IC₅₀, µM)IL-6 Secretion (IC₅₀, µM)Cell Viability (CC₅₀, µM)
Test Compound Data to be determinedData to be determinedData to be determinedData to be determined
IndomethacinLiterature/Internal Control ValueLiterature/Internal Control ValueLiterature/Internal Control Value>100
DexamethasoneLiterature/Internal Control ValueLiterature/Internal Control ValueLiterature/Internal Control Value>100
Vehicle ControlNo inhibitionNo inhibitionNo inhibitionNo effect

Experimental Protocols and Methodologies

To ensure data integrity and reproducibility, the following detailed protocols are provided. These represent standard, validated methods in preclinical pharmacology.

Protocol 1: Evaluation of Central Analgesic Activity (Hot Plate Test)

This method assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.

Methodology:

  • Animal Model: Male Swiss Webster mice (20-25 g).

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Determine the baseline latency by placing each mouse on the hot plate and starting a timer. The reaction time (latency) is the time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping).

    • A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

    • Administer the test compound, reference standards (Morphine, Tramadol), or vehicle control via the appropriate route (e.g., intraperitoneal, oral).

    • Measure the reaction latency at set intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100 The ED₅₀ (the dose required to produce 50% of the maximum effect) is then calculated from the dose-response curve.

Causality and Validation: The choice of a 55°C thermal stimulus provides a robust and reproducible nociceptive input. The use of a cut-off time is a critical ethical and experimental control to ensure animal welfare and prevent confounding inflammatory injury. Comparing the results with Morphine allows for contextualization within the potent opioid analgesic class. To test for opioid receptor involvement, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone before administration of the test compound.

G cluster_pre Pre-Treatment cluster_treat Treatment Groups cluster_post Post-Treatment Acclimatize Acclimatize Mice Baseline Measure Baseline Latency on Hot Plate (55°C) Acclimatize->Baseline Vehicle Vehicle Control Baseline->Vehicle Administer Test_Cmpd Test Compound (Dose 1, 2, 3...) Baseline->Test_Cmpd Administer Morphine Morphine Baseline->Morphine Administer Tramadol Tramadol Baseline->Tramadol Administer Measure_Post Measure Latency at 30, 60, 90, 120 min Vehicle->Measure_Post Test_Cmpd->Measure_Post Morphine->Measure_Post Tramadol->Measure_Post Calculate_MPE Calculate %MPE Measure_Post->Calculate_MPE Calculate_ED50 Determine ED₅₀ from Dose-Response Curve Calculate_MPE->Calculate_ED50

Caption: Workflow for the Hot Plate Analgesia Assay.

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-Induced NO and Cytokine Production)

This assay is the gold standard for identifying compounds that can suppress macrophage activation, a key event in inflammation.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compound, reference standards (Indomethacin, Dexamethasone), or vehicle (e.g., 0.1% DMSO).

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a non-stimulated control group.

    • After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue™ assay to rule out cytotoxicity as the cause of reduced NO or cytokine levels.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the production) by non-linear regression analysis.

Causality and Validation: LPS is a component of gram-negative bacteria cell walls and a potent activator of macrophages through the Toll-like receptor 4 (TLR4) pathway. This initiates a signaling cascade leading to the production of NO (via iNOS) and pro-inflammatory cytokines. Dexamethasone serves as a crucial positive control for cytokine inhibition. The concurrent cell viability assay is a self-validating step, ensuring that the observed anti-inflammatory effects are not simply a result of the compound killing the cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cluster_result Data Output Seed Seed RAW 264.7 Cells in 96-well plate Adhere Incubate Overnight (Adhesion) Seed->Adhere Pretreat Pre-treat with Compound/ Standards for 1-2h Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Cell Viability Assay (MTT / PrestoBlue™) Stimulate->Viability Remaining Cells Griess Nitric Oxide Assay (Griess Reagent) Collect->Griess ELISA Cytokine Assay (TNF-α, IL-6 ELISA) Collect->ELISA IC50 Calculate IC₅₀ and CC₅₀ Griess->IC50 ELISA->IC50 Viability->IC50

Caption: Workflow for In Vitro Anti-Inflammatory Screening.

Conclusion

While 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is a novel chemical entity without established pharmacological data, its structural classification provides a rational basis for systematic investigation. The experimental framework detailed in this guide offers a robust, validated, and scientifically rigorous approach to characterizing its potential analgesic and anti-inflammatory efficacy. By employing gold-standard reference compounds and validated assays, researchers can generate high-quality, comparable data that will clearly define the compound's preclinical profile and determine its potential for further development as a therapeutic agent.

References

  • Arylcyclohexylamine - Wikipedia. [Link]

  • Pelletier, R., Le Daré, B., Le Bouëdec, D., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. [Link]

  • Pelletier, R., Le Daré, B., Le Bouëdec, D., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed, 36555217. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

  • Iwasaki, T., et al. (2005). Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Journal of Medicinal Chemistry, 48(23), 7265-7279. [Link]

  • Swamy, P. J., et al. (2022). Neuro Pharmacological Effect of Cyclohexane 1, 2, 3, 4, 5, 6-Hexol and (2Z, 6E) 3, 7, 11-Trimethyldodeca - Medwin Publishers. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Novel Cyclohexanamine Derivatives on Cancer Cell Lines

Introduction: The Emerging Role of Cyclohexanamine Scaffolds in Oncology The cyclohexane ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous bioacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Cyclohexanamine Scaffolds in Oncology

The cyclohexane ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous bioactive natural products and synthetic drugs.[1] Among its many derivatives, cyclohexanamine-containing compounds are gaining significant attention in oncology for their potential as cytotoxic agents. Their three-dimensional structure allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets implicated in cancer cell proliferation and survival. This guide provides a comparative analysis of the cytotoxic profiles of two distinct and novel classes of cyclohexanamine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation chemotherapeutics.

Class 1: 1,1-Disubstituted Cyclohexane-1-Carboxamide Derivatives as Apoptosis Inducers

A promising class of cyclohexanamine derivatives is the 1,1-disubstituted cyclohexane-1-carboxamides. These compounds have been synthesized and evaluated for their ability to induce apoptosis in various human cancer cell lines. The core structure, featuring a disubstituted cyclohexane ring with a carboxamide moiety, provides a versatile template for chemical modification to enhance cytotoxic potency and selectivity.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of representative 1,1-disubstituted cyclohexane-1-carboxamide derivatives was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
6a 3.03>100>100>100
8a 5.21>100>100>100
Doxorubicin 3.01Not ReportedNot ReportedNot Reported

Data extracted from a study on novel 1,1-disubstituted cyclohexane-1-carboxamides as apoptotic inducers.[2]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals that compounds 6a and 8a exhibit potent and selective cytotoxicity against the A549 human lung carcinoma cell line, with IC50 values comparable to that of doxorubicin.[2] Notably, these compounds displayed significantly lower activity against MCF-7, HepG2, and HCT116 cell lines, suggesting a degree of cancer cell line specificity.

The mechanism of action for these derivatives appears to be the induction of apoptosis. Further investigations into the most potent compounds, 6a and 8a , revealed that they activate both the extrinsic and intrinsic apoptotic pathways. This is evidenced by the increased activity of caspases-3, -8, and -9 in A549 cells following treatment.[2] Caspases are a family of cysteine proteases that play a crucial role in programmed cell death. The activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) pathway, while the activation of caspase-9 is central to the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, treatment with compounds 6a and 8a led to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, as well as an increase in the Bax/Bcl-2 ratio.[2] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with Bax promoting and Bcl-2 inhibiting apoptosis. An increased Bax/Bcl-2 ratio is a strong indicator of a shift towards a pro-apoptotic state. These findings suggest that the 1,1-disubstituted cyclohexane-1-carboxamide scaffold is a promising starting point for the development of novel anticancer agents that function by triggering programmed cell death in cancer cells.

Class 2: Platinum(II) Complexes of 1R,2R-Cyclohexanediamine: A New Generation of Platinum-Based Drugs

Platinum-based drugs, such as cisplatin and oxaliplatin, are mainstays in cancer chemotherapy. Their mechanism of action primarily involves the formation of platinum-DNA adducts, which triggers cell cycle arrest and apoptosis. A significant advancement in this area is the development of platinum(II) complexes incorporating the 1R,2R-cyclohexanediamine (dach) ligand. This chiral diamine ligand has been shown to confer distinct pharmacological properties, including circumvention of cisplatin resistance and altered cellular uptake.

Comparative Cytotoxicity Profile

Novel platinum(II) complexes containing the 1R,2R-cyclohexanediamine ligand have demonstrated potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of cisplatin. While a direct IC50 comparison table for a series of novel derivatives is not available from a single source, the literature consistently reports their high efficacy. For instance, complexes such as [(5,6-dimethyl-1,10-phenanthroline)(1S,2S-diaminocyclohexane)platinum(II)]2+ have shown up to a 100-fold greater cytotoxicity than cisplatin in certain cell lines.[3] The cytotoxic efficacy of these complexes is often evaluated using assays like the MTT or SRB (Sulphorhodamine B) assays.

Compound ClassRepresentative Cancer Cell LinesGeneral Cytotoxicity Profile
Pt(II)-1R,2R-dach Complexes Leukemia (L1210), Bladder (5637), various solid tumorsHigh cytotoxicity, often exceeding that of cisplatin.[3][4]
Cisplatin (Reference) Broad spectrumPotent, but subject to resistance.
Mechanistic Distinctions and Therapeutic Potential

The inclusion of the 1R,2R-cyclohexanediamine ligand significantly influences the biological activity of the platinum complexes. A key advantage is their ability to overcome cisplatin resistance.[3][5] This is often attributed to differences in cellular uptake and the nature of the DNA adducts formed.

While DNA remains a primary target, the mechanism of cell death induced by these novel platinum complexes can differ from that of cisplatin. Some Pt(II)-dach complexes, for example, do not activate caspase-3, a key executioner caspase in cisplatin-induced apoptosis, suggesting an alternative apoptotic pathway is at play.[3] This mechanistic divergence is a critical area of research, as it may lead to therapies that are effective in tumors that have developed resistance to conventional platinum drugs.

The cellular uptake of these complexes is also a distinguishing feature. For instance, the hydrophobicity of the overall complex, influenced by other coordinated ligands, can significantly impact how readily the compound enters the cell, which in turn affects its cytotoxic potency.[4]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol provides a generalized procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caspase Activity Assay (Fluorometric)

This protocol outlines a method to measure the activity of caspases-3, -8, and -9.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well black plate, add a specific amount of protein lysate to the assay buffer containing the respective fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC).

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize it to the protein concentration.

Visualizations

Apoptotic Pathway of 1,1-Disubstituted Cyclohexane-1-Carboxamides

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound 6a/8a_ext Compound 6a/8a Caspase-8 Caspase-8 Compound 6a/8a_ext->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Compound 6a/8a_int Compound 6a/8a p53 p53 Compound 6a/8a_int->p53 Increases Bax/Bcl-2 ratio Bax/Bcl-2 ratio p53->Bax/Bcl-2 ratio Increases Caspase-9 Caspase-9 Bax/Bcl-2 ratio->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathways activated by compounds 6a and 8a.

Experimental Workflow for Cytotoxicity Screening

Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with Cyclohexanamine Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Caspase Assays) Data_Analysis->Mechanism_Studies

Caption: Workflow for evaluating the cytotoxicity of novel compounds.

Conclusion

The exploration of novel cyclohexanamine derivatives continues to be a fertile ground for the discovery of potential anticancer agents. The two classes of compounds highlighted in this guide, 1,1-disubstituted cyclohexane-1-carboxamides and platinum(II) complexes of 1R,2R-cyclohexanediamine, demonstrate the versatility of the cyclohexanamine scaffold. The former showcases the potential for developing selective apoptosis inducers, while the latter offers a promising strategy to overcome resistance to established platinum-based chemotherapies. The comparative data and mechanistic insights provided herein underscore the importance of continued structure-activity relationship studies and detailed biological evaluations to advance these promising classes of compounds towards clinical application.

References

  • Yamashita, T., Hirose, J., Noji, M., Saito, R., & Tomida, H. (1993). Cytotoxicity of platinum(IV) and platinum(II) complexes containing 1R,2R-cyclohexanediamine as a ligand. Biological & Pharmaceutical Bulletin, 16(10), 1014-1018. [Link]

  • Gao, E., Yamashita, T., Tsuboi, T., & Nishikawa, T. (1998). Cytotoxicity of cis‐[((1R,2R)‐1,2‐Cyclohexanediamine‐N,N')bis(myristato)]‐platinum (II) Suspended in Lipiodol in a Newly Established Cisplatinresistant Rat Hepatoma Cell Line. Cancer Science, 89(7), 790-795. [Link]

  • Farrell, N., Kelland, L. R., Roberts, J. D., & Van Beusichem, M. (1992). Cytotoxicity and antitumor activity of bis(platinum) complexes. A novel class of platinum complexes active in cell lines resistant to both cisplatin and 1,2-diaminocyclohexane complexes. Journal of Medicinal Chemistry, 35(23), 4291-4299. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tombary, A. A. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. Drug Development Research, 80(7), 933-947. [Link]

  • Kelp, M. E., Johnson, M. A., & Farrell, N. P. (2009). Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. Journal of Medicinal Chemistry, 52(18), 5765-5774. [Link]

  • Kalinina, T. A., Tsvetkov, V. B., Shtil, A. A., & Zefirov, N. S. (2023). Synthesis and cytotoxic activity of new hexaazadibenzotetracenes derived from trans-1,2-diaminocyclohexane. Mendeleev Communications, 33(1), 112-114. [Link]

  • Kumar, A., Kumar, S., Kumar, R., & Singh, J. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(4), 1279-1287. [Link]

  • Tantawy, M. A., & El-Sayed, M. A. A. (2022). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 27(19), 6296. [Link]

  • Somturk-Yilmaz, B., Turkmenoglu, B., & Akkoc, S. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Journal of Inorganic and Organometallic Polymers and Materials, 34(6), 1-13. [Link]

  • Berest, G. G., & Ryabukhin, S. V. (2010). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Tetrahedron: Asymmetry, 21(11-12), 1431-1435. [Link]

  • Acar, Ç., & Acar, N. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8683-8697. [Link]

  • El-Sayed, M. A. A., & Hassan, A. S. (2017). Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2. Medicinal Chemistry Research, 26(10), 2469-2477. [Link]

  • Węglarz, M., & Wietrzyk, J. (2023). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. International Journal of Molecular Sciences, 24(21), 15878. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Gong, P. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(35), 16021-16034. [Link]

  • El-Sayed, M. A. A., & Hassan, A. S. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 833-844. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Anti-Inflammatory Potential of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine analog...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine analogs. We will delve into the rationale behind experimental choices, present detailed protocols for key in vitro and in vivo assays, and offer a strategy for comparative data analysis. The methodologies outlined herein are designed to establish a robust, self-validating system for screening and characterizing new chemical entities in the quest for safer and more effective anti-inflammatory agents.

Introduction: The Rationale for Targeting Cyclohexylamine Scaffolds

The cyclohexylamine moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The rationale for exploring analogs of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine stems from the established anti-inflammatory properties of various cyclic compounds.[2][3][4][5][6] Structural modifications to this core can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will focus on a systematic approach to evaluating the anti-inflammatory efficacy of a hypothetical series of these analogs.

The inflammatory process is a complex biological response involving a cascade of enzymatic activities and the release of various mediators.[7][8] Key players in this process include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[7][9] Additionally, nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS) is a significant pro-inflammatory mediator.[10] A comprehensive evaluation of anti-inflammatory potential, therefore, necessitates a multi-pronged approach targeting these key pathways.

This guide will outline a tiered screening process, beginning with in vitro assays to determine the direct inhibitory effects of the analogs on key inflammatory enzymes and mediators. Promising candidates will then be advanced to a well-established in vivo model of acute inflammation to assess their efficacy in a physiological context.

Experimental Design and Methodologies

A robust experimental design is crucial for obtaining reliable and reproducible data. This involves the use of appropriate controls, a logical flow of experiments, and a clear understanding of the endpoints being measured.

Test Compounds and Controls

For this comparative guide, we will consider a hypothetical series of three analogs of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, designated as Analog A , Analog B , and Analog C .

Positive Controls: The selection of appropriate positive controls is essential to validate the assay's performance.[11]

  • Indomethacin: A potent non-selective COX inhibitor, will be used as a broad-spectrum anti-inflammatory control.[12]

  • Celecoxib: A selective COX-2 inhibitor, will be used to assess any COX-2 selectivity of the test compounds.[13]

  • Quercetin/Zileuton: Known LOX inhibitors, will be used as a positive control in the LOX inhibition assay.[14][15]

  • L-NAME (Nω-Nitro-L-arginine methyl ester): An iNOS inhibitor, will serve as the positive control in the nitric oxide production assay.

Vehicle Control: The solvent used to dissolve the test compounds and controls (e.g., DMSO) will be used as a vehicle control to account for any effects of the solvent on the experimental system.

In Vitro Anti-Inflammatory Assays

In vitro assays provide a rapid and cost-effective means of initial screening and mechanistic elucidation.[7][8]

This assay determines the ability of the test compounds to inhibit the two main isoforms of the COX enzyme.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16]

  • Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Heme, COX-1/COX-2 enzymes, and TMPD substrate add_buffer_heme Add Assay Buffer and Heme to all wells prep_reagents->add_buffer_heme prep_compounds Prepare serial dilutions of Analogs A, B, C and controls (Indomethacin, Celecoxib) add_inhibitor Add test compounds/controls or vehicle prep_compounds->add_inhibitor add_enzyme Add COX-1 or COX-2 enzyme to respective wells add_buffer_heme->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate at room temperature add_inhibitor->pre_incubate initiate_reaction Initiate reaction with Arachidonic Acid and TMPD pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_absorbance Read absorbance at 590-620 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 cluster_prep Preparation cluster_assay Assay Setup (Cuvettes/Plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents_lox Prepare Borate Buffer, 5-LOX enzyme, and Linoleic Acid substrate mix_reagents Mix buffer, enzyme, and test compound/control prep_reagents_lox->mix_reagents prep_compounds_lox Prepare serial dilutions of Analogs A, B, C and control (Quercetin) prep_compounds_lox->mix_reagents incubate_pre Incubate at 25°C mix_reagents->incubate_pre start_reaction Initiate reaction with Linoleic Acid incubate_pre->start_reaction read_absorbance_lox Monitor absorbance at 234 nm start_reaction->read_absorbance_lox calc_inhibition_lox Calculate % Inhibition read_absorbance_lox->calc_inhibition_lox plot_curve_lox Plot % Inhibition vs. Concentration calc_inhibition_lox->plot_curve_lox determine_ic50_lox Determine IC50 values plot_curve_lox->determine_ic50_lox

Caption: Workflow for the in vitro 5-LOX inhibition assay.

  • Detailed Protocol:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a solution of 5-LOX enzyme in the borate buffer.

    • Prepare a substrate solution of linoleic acid in borate buffer. [17] 4. Dissolve the test compounds and positive control (e.g., Quercetin) in DMSO and prepare serial dilutions.

    • In a quartz cuvette or 96-well UV-transparent plate, mix the enzyme solution with the test compound dilution or vehicle and incubate for 5 minutes at 25°C. [18] 6. Initiate the reaction by adding the linoleic acid substrate.

    • Immediately monitor the increase in absorbance at 234 nm for a set period using a spectrophotometer. [17] 8. Calculate the rate of reaction and the percentage of inhibition for each concentration.

    • Determine the IC50 value using non-linear regression analysis.

This cell-based assay evaluates the ability of the compounds to inhibit the production of NO in activated macrophages.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent production of NO. The amount of NO released into the culture medium is quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. [10][19]* Experimental Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells pretreat Pre-treat cells with test compounds/controls adhere_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_cells Incubate for 24 hours stimulate->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess Incubate at room temperature add_griess->incubate_griess read_absorbance_griess Read absorbance at 540 nm incubate_griess->read_absorbance_griess standard_curve Generate Nitrite standard curve calc_concentration Calculate Nitrite concentration standard_curve->calc_concentration calc_inhibition_no Calculate % Inhibition of NO production calc_concentration->calc_inhibition_no determine_ic50_no Determine IC50 values calc_inhibition_no->determine_ic50_no cluster_animal_prep Animal Preparation cluster_dosing Dosing and Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis acclimatize Acclimatize rats to laboratory conditions fast_overnight Fast animals overnight acclimatize->fast_overnight group_animals Group animals (n=6 per group) fast_overnight->group_animals measure_initial_paw Measure initial paw volume (plethysmometer) group_animals->measure_initial_paw administer_compound Administer test compounds/controls orally measure_initial_paw->administer_compound wait_absorption Wait for 30-60 minutes administer_compound->wait_absorption induce_edema Inject carrageenan into hind paw wait_absorption->induce_edema measure_paw_hourly Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan induce_edema->measure_paw_hourly calc_edema Calculate increase in paw volume measure_paw_hourly->calc_edema calc_inhibition_edema Calculate % Inhibition of edema calc_edema->calc_inhibition_edema stat_analysis Perform statistical analysis (e.g., ANOVA) calc_inhibition_edema->stat_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Detailed Protocol:

    • Use Wistar or Sprague-Dawley rats, grouped with at least 6 animals per group.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. [20] 3. Administer the test compounds, positive control (Indomethacin), and vehicle orally. The dosage will depend on preliminary toxicity studies.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [20][21] 5. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [20][22] 6. The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data Analysis and Interpretation

The data generated from these assays will allow for a comprehensive comparison of the anti-inflammatory potential of the 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine analogs.

In Vitro Data Summary

The IC50 values from the in vitro assays should be summarized in a table for easy comparison.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of Cyclohexylamine Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)NO Production IC50 (µM)
Analog A 15.22.56.1> 1008.7
Analog B 5.87.30.812.425.1
Analog C > 10050.6-> 100> 100
Indomethacin 0.55.20.1> 10015.8
Celecoxib 8.50.185.0> 10045.3
Quercetin ---5.5-
L-NAME ----2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Analog A shows good potency against COX-2 and is selective for COX-2 over COX-1. It also demonstrates significant inhibition of nitric oxide production, suggesting a dual mechanism of action. Its lack of activity against 5-LOX indicates a specific profile.

  • Analog B is a non-selective COX inhibitor with moderate potency and also inhibits 5-LOX, indicating a broader spectrum of activity.

  • Analog C is a weak and non-selective inhibitor in these assays, suggesting it is a less promising candidate.

In Vivo Data Summary

The results from the carrageenan-induced paw edema model will provide an overall assessment of the in vivo efficacy.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)% Inhibition of Edema at 3 hours% Inhibition of Edema at 4 hours
Vehicle 00
Analog A (50 mg/kg)55.462.1
Analog B (50 mg/kg)48.253.7
Indomethacin (10 mg/kg)65.870.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Analog A demonstrates significant anti-inflammatory activity in vivo, consistent with its potent in vitro inhibition of COX-2 and NO production.

  • Analog B also shows good in vivo efficacy, likely due to its dual inhibition of COX and LOX pathways.

  • The in vivo results, in conjunction with the in vitro data, allow for the selection of the most promising analog(s) for further development, which in this hypothetical case would be Analog A .

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to evaluating the anti-inflammatory potential of novel 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine analogs. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the potency, selectivity, and mechanism of action of their test compounds. This structured comparison allows for an evidence-based selection of lead candidates for further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in chronic models of inflammation. The ultimate goal is to identify novel anti-inflammatory agents with improved efficacy and safety profiles to address the unmet needs of patients with inflammatory diseases.

References

  • Vertex AI Search. (2019, November 22).
  • Benchchem. (n.d.). Timegadine In Vitro Cyclooxygenase (COX)
  • Peiris, D. S. H. S., et al. (2025, February 26).
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • MDPI. (2023, April 17).
  • Winter, C. A., et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.).
  • Vu, K., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols: Using Copalic Acid to Inhibit Nitric Oxide Production in Macrophages.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Zlabinger, G. J., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International immunopharmacology, 11(2), 228-233.
  • Inotiv. (n.d.).
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay.
  • ResearchGate. (2025, February 22). (PDF)
  • Sygnature Discovery. (n.d.).
  • Frontiers. (2018, August 19). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines.
  • PubMed. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • PubMed. (2024, June 30).
  • PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
  • PubMed Central (PMC). (n.d.). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity.
  • Sigma-Aldrich. (n.d.). Lipoxygenase Activity Assay Kit.
  • MDPI. (n.d.).
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • MDPI. (2015, February 12).
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information (NCBI). (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).
  • ResearchGate. (2021, April). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.
  • Semantic Scholar. (n.d.).
  • MDPI. (2023, March 2).
  • PubMed Central (PMC). (2023, September 26). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel.
  • Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea.
  • Synthesis and analgesic activity of N-arylhydrazone deriv
  • ResearchGate. (n.d.).
  • PubMed. (2017, November 15). Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PubMed. (2021, July 5). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.
  • PubMed. (2023, July 24).
  • Chemspace. (n.d.). 2-methyl-N-(4-methylpent-1-yn-3-yl)cyclohexan-1-amine - C13H23N | CSCS00014513936.
  • Advanced ChemBlocks. (n.d.). 2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine.

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